L-Hexanoylcarnitine
Description
L-Hexanoylcarnitine has been reported in Pseudo-nitzschia multistriata with data available.
Properties
IUPAC Name |
(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315275 | |
| Record name | Hexanoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22671-29-0 | |
| Record name | Hexanoyl-L-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22671-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of L-Hexanoylcarnitine in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, is a critical intermediate in the intricate process of fatty acid metabolism. Its primary biological function lies in the transport of hexanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane, a crucial step for subsequent β-oxidation and cellular energy production. The concentration and flux of this compound are tightly regulated and can serve as a diagnostic marker for certain inborn errors of metabolism. This technical guide provides an in-depth exploration of the biological significance of this compound, detailed experimental protocols for its analysis, and a summary of quantitative data, offering a comprehensive resource for researchers and professionals in the field.
Introduction to this compound and its Biological Significance
This compound is an ester formed from L-carnitine and hexanoic acid.[1] L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where the machinery for β-oxidation resides.[2][3][4] Long-chain fatty acids are incapable of passively diffusing across the inner mitochondrial membrane and rely on the carnitine shuttle system.[5][6] While medium-chain fatty acids like hexanoic acid can cross the mitochondrial membrane more readily than long-chain fatty acids, their conjugation to carnitine to form this compound facilitates their efficient transport and subsequent metabolism.[7]
The formation of this compound is catalyzed by carnitine acyltransferases.[8] Once inside the mitochondrial matrix, the hexanoyl group is transferred from carnitine to coenzyme A (CoA) to form hexanoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA, a primary substrate for the citric acid cycle and subsequent ATP production.[5][9]
The accurate measurement of this compound and other acylcarnitines in biological fluids is paramount for the diagnosis and monitoring of various metabolic disorders.[10][11] Elevated levels of this compound in urine and blood are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an autosomal recessive genetic disorder that impairs the breakdown of medium-chain fatty acids.
Quantitative Data on this compound
The quantification of this compound in various biological matrices is crucial for both research and clinical diagnostics. The following table summarizes representative quantitative data from the literature. It is important to note that reference ranges can vary between laboratories and methodologies.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference |
| Plasma | Healthy Individuals | This compound (C6) | Not explicitly detailed in provided results, but part of acylcarnitine profiles. | [12][13][14] |
| Urine | MCAD Deficiency | This compound (C6) | Significantly elevated | |
| Dried Blood Spots | Newborn Screening | Acylcarnitine Profile (including C6) | Abnormal profiles with elevated C6 are indicative of metabolic disorders. | [12][13] |
| Skeletal Muscle | Research Studies | Palmitoylcarnitine (C16) | 0.11 (0.02) µmol/L (between runs) | [15] |
| Plasma | Research Studies | Total Carnitine | 57.4 (1.7) µmol/L (between runs) | [15] |
| Plasma | Research Studies | Free Carnitine | 44.3 (1.2) µmol/L (between runs) | [15] |
| Plasma | Research Studies | Acetylcarnitine (C2) | 7.85 (0.69) µmol/L (between runs) | [15] |
Signaling Pathways and Experimental Workflows
The Carnitine Shuttle and β-Oxidation of Hexanoic Acid
The following diagram illustrates the central role of this compound in the transport of hexanoic acid into the mitochondria and its subsequent entry into the β-oxidation pathway.
Caption: The carnitine shuttle facilitates the transport of hexanoic acid into the mitochondrial matrix.
Experimental Workflow for Acylcarnitine Profiling
The analysis of this compound is typically part of a broader acylcarnitine profiling methodology. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[8][10][13][14] The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for the analysis of acylcarnitines from biological samples.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the analysis of acylcarnitines, including this compound, using tandem mass spectrometry.[10][12][13][16][17]
Sample Preparation from Plasma or Serum
-
Sample Collection: Collect whole blood in tubes containing EDTA or heparin. Centrifuge to separate plasma or allow to clot for serum.[13]
-
Deproteinization: To a small volume of plasma or serum (e.g., 10 µL), add a solution of acetonitrile containing isotopically labeled internal standards.[16][18] The ratio of acetonitrile to sample is typically high (e.g., 10:1) to ensure complete protein precipitation.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.[13]
Derivatization (Butylation)
-
Reagent Preparation: Prepare a 3 M solution of hydrochloric acid (HCl) in n-butanol.
-
Reaction: Reconstitute the dried sample extract in the acidic butanol solution (e.g., 50-100 µL).[13]
-
Incubation: Heat the mixture at 65°C for 15-20 minutes. This reaction converts the acylcarnitines to their butyl esters, which improves their ionization efficiency in the mass spectrometer.[13]
-
Final Drying: Dry the butylated sample again under a stream of nitrogen.
-
Reconstitution: Reconstitute the final dried residue in the mobile phase used for mass spectrometry analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Analysis Mode:
-
Flow Injection Analysis (FIA): The reconstituted sample is directly infused into the mass spectrometer. This is a rapid method suitable for high-throughput screening.[10]
-
Liquid Chromatography (LC-MS/MS): For separation of isomeric and isobaric species, the sample is first passed through an HPLC column (e.g., C18) before entering the mass spectrometer.[16][17]
-
-
MS/MS Method:
-
Precursor Ion Scan: The mass spectrometer is set to scan for all precursor ions that fragment to a specific product ion characteristic of carnitine and its derivatives (m/z 85 for butylated acylcarnitines).[12]
-
Multiple Reaction Monitoring (MRM): This is a more targeted approach where specific precursor-to-product ion transitions for each acylcarnitine of interest are monitored. This method offers higher sensitivity and specificity.[8]
-
-
Quantification: The concentration of each acylcarnitine, including this compound, is determined by comparing its peak area to that of its corresponding stable isotope-labeled internal standard.
Conclusion
This compound is a key metabolite in fatty acid oxidation, and its accurate quantification is vital for the diagnosis and understanding of metabolic diseases. The methodologies outlined in this guide, particularly those based on tandem mass spectrometry, provide the sensitivity and specificity required for both clinical and research applications. A thorough understanding of the biological role of this compound and the technical aspects of its analysis will continue to be crucial for advancements in metabolic research and the development of novel therapeutic strategies for related disorders.
References
- 1. This compound | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitine profiles [bio-protocol.org]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.2. Metabolic profiling of acylcarnitines [bio-protocol.org]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine's Function in Mitochondria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in mitochondrial energy metabolism. Its primary function is to facilitate the transport of hexanoic acid, a six-carbon fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation. This process is critical for cellular energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. Dysregulation of this compound metabolism is a key indicator of certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the function of this compound in mitochondria, including its transport, metabolism, and clinical significance. Detailed experimental protocols and quantitative data are presented to aid researchers in their investigation of this important molecule.
Introduction to this compound and its Role in Fatty Acid Oxidation
L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] Fatty acids with chain lengths greater than 12 carbons are unable to passively diffuse across the inner mitochondrial membrane and require the carnitine shuttle system.[2] Medium-chain fatty acids, such as hexanoic acid, also utilize this shuttle for efficient transport and subsequent metabolism.
This compound is formed in the intermembrane space of the mitochondria through the esterification of L-carnitine with hexanoyl-CoA.[3] This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane.[4] Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[5] In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the reverse reaction, converting this compound back to hexanoyl-CoA and free L-carnitine.[4] The liberated hexanoyl-CoA then enters the β-oxidation spiral to be metabolized into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[6]
Mitochondrial Transport of this compound: The Carnitine Shuttle
The transport of this compound into the mitochondrial matrix is a critical step for its metabolism and is mediated by the carnitine shuttle. This multi-component system ensures the efficient delivery of fatty acids for β-oxidation.
Key Components of the Carnitine Shuttle:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the formation of this compound from hexanoyl-CoA and L-carnitine.[4]
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of this compound into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[5][7]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts this compound back into hexanoyl-CoA and L-carnitine.[4]
The following diagram illustrates the transport of this compound across the mitochondrial membranes.
Metabolism of this compound via β-Oxidation
Once inside the mitochondrial matrix, hexanoyl-CoA undergoes β-oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The steps of β-oxidation for hexanoyl-CoA are:
-
Dehydrogenation by Acyl-CoA Dehydrogenase: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the oxidation of hexanoyl-CoA to produce trans-Δ²-enoyl-CoA and FADH₂.
-
Hydration by Enoyl-CoA Hydratase: The double bond of trans-Δ²-enoyl-CoA is hydrated to form L-β-hydroxyacyl-CoA.
-
Dehydrogenation by Hydroxyacyl-CoA Dehydrogenase: L-β-hydroxyacyl-CoA is oxidized to β-ketoacyl-CoA, generating NADH.
-
Thiolysis by Thiolase: β-ketoacyl-CoA is cleaved by another molecule of CoA to yield acetyl-CoA and a butyryl-CoA molecule, which is two carbons shorter.
Butyryl-CoA then re-enters the β-oxidation spiral until it is completely oxidized to acetyl-CoA. The acetyl-CoA produced can then enter the TCA cycle for further oxidation and ATP generation.
Quantitative Data
While extensive quantitative data on the specific effects of this compound are limited, some studies provide valuable insights into its interaction with mitochondrial transport proteins.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ for CACT inhibition by (+)-Hexanoylcarnitine | >200 µM | Rat liver mitochondria |
Note: The study cited used the unnatural D-isomer ((+)-hexanoylcarnitine). The inhibitory effect of the natural L-isomer may differ.
Further research is required to establish more comprehensive quantitative data on the kinetics of this compound transport and its direct impact on mitochondrial respiration and other metabolic parameters.
Clinical Significance: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is an autosomal recessive inborn error of metabolism that affects the first step of medium-chain fatty acid β-oxidation. In individuals with MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs, including hexanoyl-CoA, is defective. This leads to an accumulation of medium-chain fatty acids and their derivatives, including this compound, in the blood and urine.
The buildup of these metabolites can be toxic and can lead to a severe metabolic crisis, especially during periods of fasting or illness when the body relies heavily on fatty acid oxidation for energy. Symptoms of an MCAD crisis can include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and death.
The measurement of acylcarnitine profiles, including elevated levels of this compound, is a key diagnostic tool for MCAD deficiency, often performed as part of newborn screening programs.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes a standard procedure for isolating functional mitochondria from rat or mouse liver, which can then be used for various downstream assays.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Quickly excise the liver and place it in ice-cold isolation buffer.
-
Mince the liver into small pieces and wash with cold isolation buffer to remove excess blood.
-
Homogenize the tissue in fresh, cold isolation buffer using a loose-fitting pestle to minimize mitochondrial damage.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Respiration
This protocol outlines a general method for measuring the effect of this compound on mitochondrial oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
Materials:
-
Isolated mitochondria.
-
Respiration Medium (e.g., MiR05).
-
This compound solution.
-
Malate.
-
ADP.
-
Oligomycin.
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).
-
Rotenone and Antimycin A.
Procedure:
-
Calibrate the oxygen electrodes of the respirometer.
-
Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria to each chamber.
-
Record the basal respiration rate (State 1).
-
Add this compound and malate to initiate fatty acid oxidation (State 2).
-
Add a saturating concentration of ADP to stimulate ATP synthesis (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the leak respiration (State 4o).
-
Titrate FCCP to uncouple respiration and determine the maximal electron transport system capacity.
-
Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to inhibit the respiratory chain and measure residual oxygen consumption.
The data obtained can be used to calculate various parameters of mitochondrial function, including respiratory control ratio (RCR) and P/O ratio.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.
General Procedure:
-
Sample Preparation: Plasma, urine, or tissue homogenates are typically used. Proteins are precipitated using an organic solvent (e.g., acetonitrile). An internal standard (e.g., deuterated this compound) is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A reversed-phase C18 column is commonly used to separate this compound from other acylcarnitines and matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is typically detected in positive ion mode using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
This method allows for the highly specific and quantitative analysis of this compound in complex biological matrices.
Conclusion
This compound is a key intermediate in the mitochondrial metabolism of medium-chain fatty acids. Its primary function is to facilitate the transport of hexanoic acid into the mitochondrial matrix for β-oxidation and subsequent energy production. The carnitine shuttle system, comprising CPT1, CACT, and CPT2, is essential for this process. The accumulation of this compound is a hallmark of MCAD deficiency, making it a critical biomarker for the diagnosis of this and other related metabolic disorders. Further research is needed to fully elucidate the quantitative impact of this compound on mitochondrial function and to explore its potential roles in cellular signaling beyond its function as a metabolic intermediate. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted role of this compound in mitochondrial biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
L-Hexanoylcarnitine: A Key Mediator in the Crossroads of Lipid Metabolism and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Hexanoylcarnitine (C6:0) is a medium-chain acylcarnitine that plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. Emerging evidence has implicated altered levels of this compound and other acylcarnitines in the pathophysiology of various metabolic disorders, including cardiovascular disease, type 2 diabetes, and obesity. This whitepaper provides a comprehensive technical overview of the current understanding of this compound's association with these conditions. It summarizes key quantitative data, details experimental protocols for its analysis, and visualizes its implicated signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids across the mitochondrial membrane for subsequent beta-oxidation. They are formed from the conjugation of carnitine with acyl-coenzyme A (acyl-CoA). Based on the length of the fatty acid chain, acylcarnitines are classified as short-chain, medium-chain, and long-chain. This compound, a medium-chain acylcarnitine, is derived from the six-carbon fatty acid, hexanoic acid.
Dysregulation of fatty acid metabolism is a hallmark of many metabolic disorders. In conditions such as insulin resistance and obesity, an imbalance between fatty acid uptake and oxidation can lead to the accumulation of acyl-CoA species and a subsequent increase in the formation and circulation of various acylcarnitines.[1] These molecules are not merely byproducts of incomplete fatty acid oxidation but are now recognized as bioactive molecules that can modulate cellular signaling pathways, contributing to inflammation and cellular dysfunction.[1] This guide focuses specifically on this compound, exploring its biochemical properties and its increasingly recognized association with metabolic diseases.
Biochemical Profile of this compound
-
Structure: this compound is an ester of L-carnitine and hexanoic acid.
-
Function: Its primary role is to shuttle hexanoyl-CoA into the mitochondrial matrix, where it undergoes beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.
-
Metabolism: this compound is formed by the action of carnitine acyltransferases located on the outer and inner mitochondrial membranes.
Association with Metabolic Disorders
Elevated levels of this compound have been observed in several metabolic disorders, suggesting its potential as a biomarker and a pathogenic mediator.
Cardiovascular Disease
Recent metabolomic studies have identified a strong positive association between serum levels of this compound and the presence and severity of coronary artery disease (CAD).[2] One study found that Hexanoylcarnitine (C6:0) had the strongest positive association with CAD among a panel of acylcarnitines.[2]
Obesity and Type 2 Diabetes
While specific quantitative data for this compound in large cohorts of obese and type 2 diabetic patients is still emerging, the broader class of medium-chain acylcarnitines is consistently found to be elevated in these conditions.[3] This elevation is thought to reflect mitochondrial stress and incomplete fatty acid oxidation in key metabolic tissues like skeletal muscle and liver. One study observed that in overweight subjects, plasma levels of hexanoylcarnitine, along with other acylcarnitines, significantly increased after a period of mild weight loss, which was negatively correlated with changes in visceral fat area.[4]
Quantitative Data on this compound in Metabolic Disorders
The following table summarizes available quantitative data for this compound in a key metabolic disorder. It is important to note that concentrations can vary depending on the analytical method, sample type (plasma vs. serum), and patient cohort characteristics.
| Disease State | Patient Group | This compound Concentration (µM) | Control Group Concentration (µM) | Fold Change | Reference |
| Coronary Artery Disease | CAD Patients (n=54) | Data not explicitly provided in µM, but showed the strongest positive association with CAD (β-coefficient 1.02; p ≤ 0.004) | Clinically Healthy Individuals (n=116) | - | [2] |
Note: While several studies indicate a general elevation of medium-chain acylcarnitines in obesity and type 2 diabetes, specific mean concentrations for this compound in large, well-defined patient cohorts are not consistently reported in the reviewed literature.
Experimental Protocols
The accurate quantification of this compound is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.
Sample Preparation from Human Plasma/Serum
This protocol is a generalized representation based on common methodologies.[5]
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., d3-Hexanoylcarnitine).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
The following are representative parameters for the LC-MS/MS analysis of this compound.[6]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 50°C.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 260.2 (for this compound).
-
Product Ion (m/z): 85.1 (characteristic fragment of the carnitine moiety).
-
Internal Standard: A stable isotope-labeled internal standard, such as d3-Hexanoylcarnitine, should be used for accurate quantification.
-
Signaling Pathways Associated with this compound
Accumulating evidence suggests that elevated levels of acylcarnitines, including this compound, can activate pro-inflammatory signaling pathways, contributing to the chronic low-grade inflammation observed in metabolic disorders.
Pro-inflammatory Signaling
Long-chain and some medium-chain acylcarnitines have been shown to activate inflammatory pathways in immune cells like macrophages.[1] While direct evidence for this compound is still being established, it is plausible that it contributes to the activation of similar pathways. A proposed general mechanism involves the activation of Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins like MyD88 and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK (JNK, ERK) pathways.[1][7] This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Impairment of Insulin Signaling
The accumulation of intracellular lipid metabolites, including acylcarnitines, is a key factor in the development of insulin resistance. While the direct effect of this compound on the insulin signaling pathway is an area of active research, it is hypothesized to contribute to the overall lipotoxic environment that impairs insulin action. This can occur through the activation of serine/threonine kinases (such as JNK and IKK) that phosphorylate and inhibit key components of the insulin signaling cascade, like the insulin receptor substrate (IRS) proteins.[8]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantification of this compound from biological samples.
Conclusion and Future Directions
This compound is emerging as a significant metabolite in the context of metabolic disorders. Its association with cardiovascular disease is becoming increasingly evident, and its role in obesity and type 2 diabetes is an active area of investigation. The ability to accurately quantify this compound using robust analytical methods like LC-MS/MS is crucial for advancing our understanding of its pathophysiological roles.
Future research should focus on:
-
Large-scale clinical studies: To establish definitive reference ranges for this compound in healthy and diseased populations.
-
Mechanistic studies: To elucidate the precise molecular mechanisms by which this compound and other acylcarnitines contribute to cellular dysfunction and inflammation in metabolic diseases.
-
Therapeutic potential: To investigate whether targeting the pathways that lead to the accumulation of this compound or modulating its downstream effects could be a viable therapeutic strategy for metabolic disorders.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the role of this compound in metabolic health and disease. The continued investigation of this and other acylcarnitines holds significant promise for the development of novel diagnostic and therapeutic approaches to combat the growing epidemic of metabolic disorders.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 4. Metabolomics identifies increases in the acylcarnitine profiles in the plasma of overweight subjects in response to mild weight loss: a randomized, controlled design study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Hexanoylcarnitine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is the most prevalent inherited disorder of mitochondrial fatty acid β-oxidation, characterized by the inability to metabolize medium-chain fatty acids. This enzymatic block leads to the accumulation of specific acylcarnitines, with L-Hexanoylcarnitine (C6) serving as a key secondary biomarker. This technical guide provides an in-depth analysis of the role of this compound in the pathophysiology, diagnosis, and monitoring of MCADD. It consolidates quantitative data on acylcarnitine profiles, details the primary analytical methodology for their detection, and presents visual representations of the underlying biochemical pathways and diagnostic workflows.
Introduction to Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[1] This enzyme is crucial for the initial step of β-oxidation of fatty acids with chain lengths between 6 and 12 carbons.[2][3] In individuals with MCADD, this metabolic pathway is disrupted, preventing the conversion of medium-chain fatty acids into acetyl-CoA, a vital source of energy, particularly during periods of fasting or metabolic stress.[4][5]
The clinical manifestations of MCADD are often triggered by catabolic states such as infections, fever, or prolonged fasting.[4] Symptoms can range from lethargy and vomiting to life-threatening hypoketotic hypoglycemia, seizures, coma, and sudden infant death.[1][6] Early diagnosis through newborn screening and subsequent management are critical to prevent severe morbidity and mortality.[7]
The Biochemical Role and Pathophysiology of this compound in MCADD
In a healthy individual, medium-chain fatty acids are transported into the mitochondria and undergo β-oxidation. However, in MCADD, the deficiency of the MCAD enzyme leads to a bottleneck in this pathway.[2] Consequently, medium-chain acyl-CoAs, including hexanoyl-CoA, accumulate within the mitochondria.
To mitigate the toxic effects of these accumulating acyl-CoAs, they are conjugated with L-carnitine by carnitine acyltransferases to form acylcarnitines.[8][9] This process serves two main purposes: it detoxifies the mitochondrial matrix by sequestering the reactive acyl-CoA species and facilitates their transport out of the mitochondria and subsequent excretion in the urine.[8][10]
This compound (C6-carnitine) is the acylcarnitine formed from the conjugation of hexanoyl-CoA and L-carnitine. While the primary biomarker for MCADD is octanoylcarnitine (C8), elevated levels of this compound are also a characteristic finding and serve as an important secondary diagnostic marker.[11][12] The accumulation of these medium-chain acylcarnitines in bodily fluids is a direct consequence of the enzymatic block in MCADD.
This compound as a Biomarker in MCADD Diagnosis
The advent of tandem mass spectrometry (MS/MS) has revolutionized newborn screening for inborn errors of metabolism, including MCADD.[13][14] This technology allows for the rapid and simultaneous quantification of multiple acylcarnitines from a single dried blood spot.[9]
In MCADD, the acylcarnitine profile is characterized by a significant elevation of octanoylcarnitine (C8) and, to a lesser extent, hexanoylcarnitine (C6), decanoylcarnitine (C10), and decenoylcarnitine (C10:1).[11][12] The ratios of these acylcarnitines, such as C8/C2 and C8/C10, are also crucial for diagnostic accuracy.[11]
Quantitative Data on Acylcarnitine Levels
The following tables summarize the typical concentrations of this compound and other relevant acylcarnitines in individuals with MCADD compared to healthy newborns. These values are indicative and may vary slightly between laboratories.
Table 1: Acylcarnitine Concentrations in Dried Blood Spots of Newborns
| Acylcarnitine | Healthy Newborns (μmol/L) | MCADD Patients (μmol/L) |
| Hexanoylcarnitine (C6) | ≤ 0.2 ± 0.1 | Elevated, often >0.5 |
| Octanoylcarnitine (C8) | ≤ 0.3 ± 0.1 | Highly elevated, typically >3.0 |
| Decanoylcarnitine (C10) | ≤ 0.3 ± 0.1 | Moderately elevated |
Data compiled from multiple sources, including[15] and[16].
Table 2: Diagnostic Acylcarnitine Ratios in MCADD
| Ratio | Typical Value in MCADD |
| C8/C2 | > 0.1 |
| C8/C10 | > 5 |
Data from[17].
Experimental Protocols: Acylcarnitine Analysis by Tandem Mass Spectrometry
The gold standard for the detection and quantification of this compound and other acylcarnitines is flow-injection tandem mass spectrometry (MS/MS).[9][18]
Principle of the Method
This method relies on the distinct mass-to-charge (m/z) ratios of different acylcarnitines. A small sample, typically a dried blood spot, is extracted, and the acylcarnitines are derivatized to form butyl esters.[13] These derivatized compounds are then introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ions of all butylated acylcarnitines. These ions then undergo collision-induced dissociation, and the second mass analyzer (MS2) detects a common fragment ion (m/z 85), which is characteristic of all carnitine esters.[19] By scanning for precursor ions that produce this specific product ion, a profile of all acylcarnitines in the sample can be generated. Quantification is achieved by comparing the signal intensity of each analyte to that of a known concentration of a stable isotope-labeled internal standard.[14]
Sample Preparation and Derivatization
-
Sample Collection: A 3 mm disc is punched from a dried blood spot on a Guthrie card.
-
Extraction and Internal Standard Addition: The disc is placed in a well of a microtiter plate. An extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine) in methanol is added.
-
Incubation: The plate is sealed and incubated with shaking to allow for the extraction of acylcarnitines.
-
Derivatization: After extraction, the solvent is evaporated. A solution of 3N butanolic-HCl is added to each well to convert the acylcarnitines to their butyl esters. The plate is sealed and heated.
-
Final Preparation: The butanolic-HCl is evaporated, and the residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
Mass Spectrometric Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.[9]
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Precursor ion scan of m/z 85.
-
Data Analysis: The concentrations of this compound and other acylcarnitines are calculated from the ion abundance ratios of the analyte to its corresponding internal standard, referenced against a calibration curve.[13]
Visualizing the Role of this compound in MCADD
Biochemical Pathway
The following diagram illustrates the mitochondrial fatty acid β-oxidation pathway, highlighting the enzymatic block in MCADD and the subsequent formation of this compound.
Caption: Fatty acid oxidation pathway disruption in MCADD.
Diagnostic Workflow
This diagram outlines the typical workflow for the diagnosis of MCADD, where the detection of elevated this compound plays a role.
Caption: Diagnostic workflow for MCADD.
Clinical Management and the Role of L-Carnitine Supplementation
The management of MCADD primarily focuses on the avoidance of fasting to prevent metabolic decompensation.[7][20] A high-carbohydrate, low-fat diet is often recommended.[21] During periods of illness, aggressive management with intravenous dextrose is crucial to prevent hypoglycemia.[4]
The role of L-carnitine supplementation in the long-term management of MCADD is a subject of ongoing discussion.[8][22] Proponents argue that it may help to detoxify the mitochondria by promoting the excretion of accumulating acylcarnitines.[8][23] Some studies have suggested that L-carnitine supplementation may improve exercise tolerance in MCADD patients.[23] However, other research has not found a clear beneficial effect on clinical outcomes and suggests that patients may be able to upregulate their own carnitine biosynthesis.[22][24]
Conclusion
This compound is a significant, albeit secondary, biomarker in the diagnosis and understanding of Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Its elevation in blood and urine is a direct consequence of the enzymatic block in the β-oxidation of medium-chain fatty acids. The sensitive and specific detection of this compound, alongside other medium-chain acylcarnitines, by tandem mass spectrometry is a cornerstone of modern newborn screening programs, enabling early diagnosis and the prevention of life-threatening metabolic crises. Further research into the precise role of L-carnitine and its acylated forms in the pathophysiology of MCADD will continue to inform and refine therapeutic strategies for this manageable, yet potentially devastating, inborn error of metabolism.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. MCAD [gmdi.org]
- 4. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. doh.wa.gov [doh.wa.gov]
- 6. Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Prolonged moderate-intensity exercise without and with L-carnitine supplementation in patients with MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Patients with medium-chain acyl-coenzyme a dehydrogenase deficiency have impaired oxidation of fat during exercise but no effect of L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine: A Key Biomarker in the Diagnosis of Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
L-Hexanoylcarnitine, also known as C6 acylcarnitine, is a critical intermediate in the mitochondrial metabolism of fatty acids. As an ester of carnitine and hexanoic acid, its concentration in biological fluids serves as a crucial biomarker for identifying specific inborn errors of metabolism (IEMs), particularly those affecting the fatty acid oxidation (FAO) pathway. The accumulation of this compound and other medium-chain acylcarnitines in blood and urine is a primary indicator used in newborn screening programs and for the diagnosis and monitoring of affected individuals. This guide provides a comprehensive overview of the biochemical basis, associated pathologies, quantitative data, and analytical methodologies related to this compound.
Biochemical Context: The Role of this compound in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a vital catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, a series of enzymes systematically shortens the acyl-CoA chain. This compound is formed when hexanoyl-CoA, a six-carbon intermediate, is conjugated to carnitine. Under normal metabolic conditions, the concentration of this compound is very low. However, a blockage in the FAO pathway can lead to the accumulation of specific acyl-CoA intermediates, which are then converted to their corresponding acylcarnitines for export from the mitochondria, preventing the toxic sequestration of intramitochondrial Coenzyme A.
Associated Inborn Errors of Metabolism
Elevated levels of this compound are primarily associated with two major inborn errors of metabolism.
-
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): This is the most common disorder of fatty acid oxidation, inherited as an autosomal recessive trait.[1][2] It is caused by mutations in the ACADM gene, leading to a deficiency of the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[3] This enzyme is responsible for the initial dehydrogenation step for fatty acyl-CoAs with chain lengths from 4 to 12 carbons. Its deficiency leads to the accumulation of medium-chain fatty acids, particularly octanoyl-CoA (C8), decanoyl-CoA (C10), and hexanoyl-CoA (C6).[4] These accumulated intermediates are then conjugated with carnitine, resulting in a characteristic elevation of octanoylcarnitine (C8), hexanoylcarnitine (C6), and decenoylcarnitine (C10:1) in the blood.[4] Clinically, MCADD can present with hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death, often triggered by fasting or illness.[1][3]
-
Glutaric Aciduria Type II (GA-II) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): GA-II is a more complex disorder of fatty acid, amino acid, and choline metabolism.[5][6] It is caused by mutations in the ETFA, ETFB, or ETFDH genes, which encode for the electron transfer flavoprotein (ETF) and ETF-ubiquinone oxidoreductase (ETF-QO), respectively.[7][8] These proteins are essential for transferring electrons from multiple mitochondrial acyl-CoA dehydrogenases (including those for short-, medium-, and long-chain fatty acids, as well as those for branched-chain amino acids) to the electron transport chain.[6] A defect in this system leads to a generalized impairment of these dehydrogenases, resulting in the accumulation of a wide range of acylcarnitines, including this compound. Patients may present with a broad spectrum of symptoms, from severe neonatal-onset forms with congenital anomalies to later-onset myopathic forms.[5][7]
Quantitative Data on this compound Levels
The concentration of this compound is a key diagnostic parameter. The following table summarizes typical values found in different populations.
| Condition | Analyte | Specimen | Concentration (µmol/L) | Reference |
| Healthy/Normal | This compound (C6) | Plasma/Serum | 0 - 0.1 | [9] |
| MCADD | This compound (C6) | Plasma | 1.28 | [4] |
| MCADD | Octanoylcarnitine (C8) | Plasma | 7.51 | [4] |
| MCADD | Decanoylcarnitine (C10) | Plasma | 0.62 | [4] |
Note: Reference ranges and pathological concentrations can vary between laboratories and analytical methods. The values presented are for illustrative purposes.
Experimental Protocols for this compound Analysis
The gold standard for the quantitative analysis of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a full profile of acylcarnitines from a small sample volume, typically a dried blood spot (DBS) or plasma.
Detailed Methodology: Acylcarnitine Profiling by LC-MS/MS
-
Sample Preparation:
-
Extraction: A small portion of the sample (e.g., a 3 mm punch from a DBS or a few microliters of plasma) is placed in a well of a microtiter plate. An extraction solution, typically methanol containing isotopically labeled internal standards (e.g., d3-C8, d3-C16 carnitines), is added.[12] The plate is agitated to ensure complete extraction of the analytes.
-
Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often derivatized. A common method is butylation, where the dried extract is treated with butanolic HCl and heated.[13] This converts the acylcarnitines to their butyl esters.
-
Reconstitution: After derivatization, the solvent is evaporated, and the residue is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a reversed-phase C8 or C18 column.[13] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing modifiers like formic acid or ammonium acetate, is used to separate the different acylcarnitine species based on their chain length and polarity.[13]
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer. In a typical precursor ion scan, the instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of carnitine, which is at a mass-to-charge ratio (m/z) of 85.[13] For quantification, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions for each targeted acylcarnitine and its internal standard are monitored.[14]
-
References
- 1. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glutaric Acidemia, Pathogenesis and Nutritional Therapy [frontiersin.org]
- 6. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaric acidemia type 2 - Wikipedia [en.wikipedia.org]
- 8. Glutaric Aciduria Type II With Ketosis in a Male Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexanoylcarnitine, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 11. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine: A Comprehensive Technical Guide on its Discovery, Research, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, has emerged from relative obscurity to become a significant biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the discovery, history, and evolving research landscape of this compound. It details the analytical methodologies for its quantification, summarizes key quantitative data, and delves into its known physiological roles and emerging connections to cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development, providing a foundational understanding of this compound's importance in human health and disease.
Introduction
This compound (C6-carnitine) is an endogenous metabolite formed through the esterification of L-carnitine with hexanoic acid. Its primary and most well-understood function is its role in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The discovery and subsequent research into this compound are intrinsically linked to the broader investigation of acylcarnitines and their pivotal role in cellular metabolism.
Chemically, this compound is a quaternary ammonium compound with the following structure:
-
IUPAC Name: (3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate[1]
-
Molecular Formula: C13H25NO4[1]
-
Molecular Weight: 259.34 g/mol [1]
-
CAS Number: 22671-29-0[1]
This guide will provide a historical overview of its discovery, detail the experimental protocols for its analysis, present quantitative data in a structured format, and explore its involvement in metabolic pathways and cellular signaling.
Discovery and History of Research
The journey of this compound research is a story of technological advancement unveiling metabolic disease. Its significance as a diagnostic marker is a direct result of the development of tandem mass spectrometry (MS/MS) for newborn screening.
Early Observations and the Link to MCADD:
The initial connection between medium-chain acylcarnitines and metabolic disease was established through the study of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of metabolism. Prior to the widespread use of advanced analytical techniques, the diagnosis of MCADD was challenging. Early research in the 1980s identified the accumulation of specific dicarboxylic acids in the urine of patients with a Reye-like syndrome, hinting at a defect in fatty acid oxidation.
The Tandem Mass Spectrometry Revolution:
The landscape of metabolic disease diagnosis was revolutionized in the 1990s with the application of tandem mass spectrometry to newborn screening. This technology allowed for the rapid and simultaneous quantification of multiple acylcarnitines from a single dried blood spot. This breakthrough led to the identification of a characteristic acylcarnitine profile for MCADD, with a prominent elevation of octanoylcarnitine (C8) and, to a lesser but significant extent, this compound (C6). This made this compound a key secondary biomarker for MCADD, aiding in the differential diagnosis and confirmation of the disorder.
Key Milestones in this compound Research:
-
1980s: Initial reports linking dicarboxylic aciduria to a Reye-like syndrome, suggesting a fatty acid oxidation defect.
-
Early 1990s: Development and application of tandem mass spectrometry for newborn screening, enabling the profiling of acylcarnitines.
-
Mid-1990s to Present: Widespread implementation of expanded newborn screening programs globally, solidifying the role of this compound as a crucial biomarker for MCADD. Numerous studies have since validated its diagnostic utility and explored its concentration changes in various physiological and pathological states.
-
Recent Research: Emerging research is beginning to explore the potential roles of this compound and other acylcarnitines beyond their function as simple transport molecules, investigating their involvement in cellular signaling and inflammation.[2]
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter for the diagnosis of MCADD and for monitoring patient response to treatment. The following tables summarize the reported quantitative data for this compound in plasma and urine.
Table 1: Plasma this compound Concentrations
| Condition | Subject Group | Concentration Range (µmol/L) | Reference |
| Healthy | Adults | 0 - 0.1 | [3] |
| Newborns | ≤0.44 | [4] | |
| MCADD | Newborn (Patient 1) | 0.78 | [4] |
| Newborn (Patient 2) | 1.28 | [4] | |
| Child (unspecified) | 1.03 | [5] |
Table 2: Urine this compound Excretion
| Condition | Subject Group | Excretion Level | Reference |
| Healthy | Adults | Not typically elevated | [6] |
| MCADD | Patients (during exercise) | Increased excretion | [6] |
Note: Reference ranges can vary between laboratories and analytical methods.
Experimental Protocols
The accurate quantification of this compound is paramount for its clinical utility. This section provides an overview of the key experimental protocols for its synthesis and analysis.
Chemical Synthesis of this compound
A general method for the synthesis of acylcarnitines can be adapted for this compound. The following protocol is based on the esterification of L-carnitine.
Principle: L-carnitine hydrochloride is reacted with hexanoyl chloride to form the hexanoyl ester of L-carnitine.
Materials:
-
L-carnitine hydrochloride
-
Hexanoyl chloride
-
Anhydrous trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve L-carnitine hydrochloride in anhydrous trifluoroacetic acid in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hexanoyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, precipitate the product by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain this compound hydrochloride.
-
The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Disclaimer: This is a generalized protocol and should be optimized and performed by qualified personnel in a laboratory setting with appropriate safety precautions.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples.
Principle: this compound is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Sample Preparation (from Dried Blood Spots):
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add a methanol-based extraction solution containing a stable isotope-labeled internal standard (e.g., d3-Hexanoylcarnitine).
-
Agitate the plate to facilitate extraction.
-
Centrifuge the plate to pellet the filter paper and any precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
Sample Preparation (from Plasma/Serum):
-
To a small volume of plasma or serum, add a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
LC-MS/MS Parameters (Illustrative Example):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 260.2 (for [M+H]+ of this compound).
-
Product Ion (Q3): m/z 85.1 (characteristic fragment of the carnitine moiety).
-
-
Internal Standard MRM:
-
Precursor Ion (Q1): m/z 263.2 (for [M+H]+ of d3-Hexanoylcarnitine).
-
Product Ion (Q3): m/z 85.1.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Signaling Pathways and Biological Roles
The primary biological role of this compound is intrinsically tied to the carnitine shuttle system, which facilitates the transport of fatty acids across the inner mitochondrial membrane for β-oxidation.
The Carnitine Shuttle and Fatty Acid Oxidation
In the cytosol, hexanoic acid is activated to hexanoyl-CoA. Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, then catalyzes the conversion of hexanoyl-CoA and L-carnitine to this compound. This compound is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II) reverses the process, regenerating hexanoyl-CoA and L-carnitine. The hexanoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which fuels the TCA cycle for ATP production.
Emerging Roles in Cellular Signaling
Recent research suggests that acylcarnitines, including this compound, may have biological activities beyond their role in fatty acid transport. Elevated levels of certain acylcarnitines have been associated with cellular stress and inflammation.
Pro-inflammatory Signaling:
Studies on other medium and long-chain acylcarnitines have demonstrated their ability to activate pro-inflammatory signaling pathways.[2] This activation can involve key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] While direct evidence specifically for this compound is still emerging, it is plausible that at pathologically high concentrations, it could contribute to a pro-inflammatory state.
Modulation of Nuclear Receptors:
Research on L-carnitine has shown that it can modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[8][9] PPARs are key regulators of lipid and glucose metabolism. While direct studies on this compound are limited, it is conceivable that as an acyl-derivative of L-carnitine, it could also influence the activity of these and other nuclear receptors, thereby exerting broader effects on cellular metabolism and gene expression.
Clinical Significance
The primary clinical significance of this compound lies in its role as a biomarker for inborn errors of metabolism, particularly MCADD.
Medium-Chain Acyl-CoA Dehydrogenase (MCADD) Deficiency:
In MCADD, the deficiency of the MCAD enzyme leads to a blockage in the β-oxidation of medium-chain fatty acids. This results in the accumulation of medium-chain acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines, including this compound and, more prominently, octanoylcarnitine. The elevated levels of these acylcarnitines in the blood are the hallmark of the disease and are readily detectable by newborn screening. Early diagnosis and dietary management (avoidance of fasting and a low-fat diet) are crucial to prevent life-threatening metabolic crises, which can present with hypoglycemia, lethargy, vomiting, and coma.
Other Conditions:
Elevated levels of this compound have also been reported in other conditions, such as glutaric aciduria type II and in patients undergoing valproic acid therapy, although its diagnostic utility in these contexts is less specific than for MCADD.
Future Directions
The field of this compound research is poised for further advancements. Key areas for future investigation include:
-
Elucidating Specific Signaling Roles: Further research is needed to determine the direct effects of this compound on specific cellular signaling pathways and to understand the molecular mechanisms by which it may contribute to inflammation or other cellular responses.
-
Exploring Roles in Other Diseases: Investigating the potential involvement of this compound in the pathophysiology of other metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, where alterations in fatty acid metabolism are implicated.
-
Therapeutic Potential: Exploring whether modulation of this compound levels or its downstream effects could have therapeutic benefits in certain disease states.
-
Refining Analytical Methods: Continued development of high-throughput and highly sensitive analytical methods will further enhance the diagnostic accuracy and expand the research applications of this compound analysis.
Conclusion
This compound, once a little-known metabolite, has become an indispensable tool in the early diagnosis and management of MCADD. Its history is a testament to the power of technological innovation in advancing our understanding of metabolic diseases. While its primary role in fatty acid transport is well-established, the exploration of its potential functions in cellular signaling is opening new avenues of research. This technical guide provides a solid foundation for understanding the multifaceted nature of this compound, from its fundamental biochemistry to its critical role in clinical diagnostics and its potential as a subject of future scientific inquiry. As research continues to unravel the complexities of cellular metabolism, the story of this compound is likely to evolve, further solidifying its importance in the landscape of human health and disease.
References
- 1. This compound | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexanoylcarnitine, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. L-carnitine and exercise tolerance in medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine's Role in Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an ester of carnitine and hexanoic acid, a six-carbon fatty acid. The primary function of this compound is intrinsically linked to the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This guide provides an in-depth technical overview of this compound's involvement in cellular energy production, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Core Principles of this compound Metabolism
This compound is a key intermediate in the carnitine shuttle system, which facilitates the transport of fatty acids across the inner mitochondrial membrane, a critical step for their oxidation. While long-chain fatty acids are strictly dependent on this shuttle, the role of the carnitine shuttle in the transport of medium-chain fatty acids like hexanoic acid is more nuanced and can be tissue-specific.
The metabolism of this compound involves the following key steps and enzymatic players:
-
Formation: Hexanoyl-CoA, the activated form of hexanoic acid, is esterified with L-carnitine on the outer mitochondrial membrane by carnitine palmitoyltransferase I (CPT1).
-
Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).
-
Conversion and β-Oxidation: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts this compound back to hexanoyl-CoA and free L-carnitine. The regenerated hexanoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation for ATP synthesis.
Beyond its direct role in fuel transport, this compound levels can influence the intracellular pool of free L-carnitine and the ratio of acyl-CoA to free Coenzyme A (CoASH), a critical regulator of mitochondrial function.
Quantitative Data on this compound
Quantitative analysis of this compound provides valuable insights into metabolic status and flux through fatty acid oxidation pathways.
| Parameter | Condition | Concentration/Value | Species | Reference |
| Plasma Concentration | Fasting | 0.03 µmol/L (average) | Human | [1] |
| Postprandial (60 min after meal) | Decreased by ~50% from fasting | Human | [2] | |
| Postprandial (24 hours after meal) | Increased by ~100% from fasting | Human | [2] | |
| Urinary Concentration | Lower Limit of Quantification (LLOQ) | 3 ng/mL | Human | [3] |
Signaling and Metabolic Pathways
The intricate network of reactions involving this compound is essential for cellular bioenergetics.
Experimental Protocols
Quantification of this compound in Biological Samples using LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in plasma and tissue samples.
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add an internal standard (e.g., d3-Hexanoylcarnitine).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Tissue:
-
Homogenize ~50 mg of tissue in 1 mL of ice-cold 80% methanol.
-
Add an internal standard.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness.
-
2. Derivatization (Butylation)
-
Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the solvent to dryness under nitrogen.
3. LC-MS/MS Analysis
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Inject onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Perform mass spectrometric detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the precursor-to-product ion transition for this compound butyl ester (e.g., m/z 316.2 -> m/z 85.1) and its internal standard.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a framework for investigating the impact of this compound on mitochondrial respiration in cultured cells.
1. Cell Culture
-
Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow to the desired confluency.
2. Assay Preparation
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with L-carnitine (e.g., 0.5 mM) and the substrate of interest (e.g., hexanoic acid). This compound can be added directly to the medium at various concentrations to assess its direct effect.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
3. Seahorse XF Assay
-
Load the sensor cartridge with compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate ports.
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant with the cell plate and initiate the assay.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after sequential injection of the mitochondrial inhibitors.
Conclusion and Future Directions
This compound is a vital intermediate in medium-chain fatty acid metabolism, and its cellular concentration is a dynamic indicator of metabolic state. The provided protocols offer robust methods for its quantification and the assessment of its impact on cellular bioenergetics.
Further research is warranted to elucidate the specific kinetic parameters of the carnitine shuttle enzymes for this compound and to quantify its precise contribution to the acyl-CoA/CoASH ratio and ATP production under various physiological and pathological conditions. Such data will be invaluable for a more complete understanding of its role in cellular energy homeostasis and for the development of novel therapeutic strategies targeting fatty acid oxidation disorders.
References
- 1. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources and Synthesis Pathways of L-Hexanoylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed through the esterification of L-carnitine with hexanoic acid, a six-carbon fatty acid. This conjugation is essential for the transport of hexanoyl groups across mitochondrial membranes, facilitating their entry into the β-oxidation pathway for energy production. This technical guide provides an in-depth exploration of the endogenous sources and synthesis pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic routes involved.
Endogenous Sources of this compound Precursors
The primary endogenous precursor for this compound synthesis is hexanoyl-CoA. This activated medium-chain fatty acid is principally generated through two key metabolic pathways:
-
Mitochondrial β-oxidation of longer-chain fatty acids: Fatty acids with carbon chains longer than six are broken down in the mitochondria through a cyclical series of four reactions: dehydrogenation, hydration, oxidation, and thiolysis. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA. Hexanoyl-CoA is an intermediate in the degradation of fatty acids such as octanoyl-CoA (C8), decanoyl-CoA (C10), and longer chains.
-
Peroxisomal β-oxidation of very-long-chain fatty acids: Very-long-chain fatty acids (VLCFAs; >C22) and some branched-chain fatty acids undergo initial chain-shortening in the peroxisomes. This process also generates shorter-chain acyl-CoAs, including hexanoyl-CoA, which can then be transported to the mitochondria for complete oxidation.
The other essential precursor is L-carnitine , which is obtained from dietary sources (primarily red meat) and through endogenous synthesis in the liver and kidneys from the amino acids lysine and methionine.
Synthesis Pathways of this compound
The synthesis of this compound from hexanoyl-CoA and L-carnitine is a reversible reaction catalyzed by carnitine acyltransferases. Two key enzymes are implicated in this process, with distinct subcellular localizations and substrate specificities:
-
Carnitine Acetyltransferase (CrAT): Primarily located in the mitochondrial matrix, CrAT is known to have broad substrate specificity, transferring acyl groups from C2 to C10-CoA to carnitine[1]. Studies have shown that while its primary substrates are short-chain acyl-CoAs, it can also process medium-chain substrates like hexanoyl-CoA.
-
Carnitine Octanoyltransferase (CROT): This enzyme is predominantly found in peroxisomes and is responsible for the formation of medium-chain acylcarnitines[2]. Its substrate preference lies with acyl-CoAs ranging from C4 to C10, making hexanoyl-CoA a suitable substrate. CROT plays a crucial role in exporting the products of peroxisomal β-oxidation to the mitochondria for further metabolism.
The interplay between these two enzymes in different cellular compartments allows for the dynamic regulation of this compound synthesis based on the availability of hexanoyl-CoA from various metabolic streams.
Quantitative Data on this compound
The endogenous concentrations of this compound can vary depending on the tissue, biofluid, and the metabolic state of the individual. Below is a summary of reported quantitative data.
| Analyte | Matrix | Concentration Range (nmol/mL or nmol/g) | Reference |
| This compound (C6) | Human Plasma | 0.01 - 0.15 | [3] |
| Human Plasma | 0.02 - 0.23 | [4] | |
| Mouse Liver | ~0.05 - 0.15 nmol/g | [5] | |
| Mouse Heart | ~0.02 - 0.08 nmol/g | [5] | |
| Mouse Skeletal Muscle | ~0.01 - 0.05 nmol/g | [5] |
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Carnitine Acetyltransferase (CrAT) | Hexanoyl-CoA | Data not consistently available for human enzyme | Data not consistently available for human enzyme | Human | [1] |
| Carnitine Octanoyltransferase (CROT) | Hexanoyl-CoA | Data not consistently available for human enzyme | Data not consistently available for human enzyme | Human | [6] |
Experimental Protocols
The quantification of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection of various acylcarnitines in complex biological matrices.
Sample Preparation for Acylcarnitine Analysis from Biological Tissues
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% acetonitrile or methanol. A bead-based homogenizer is recommended for efficient cell lysis.
-
Include an internal standard mix containing a stable isotope-labeled analog of this compound (e.g., D3-Hexanoylcarnitine) in the homogenization buffer to correct for matrix effects and variations in extraction efficiency.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
-
Supernatant Collection and Derivatization (Optional but common):
-
Carefully collect the supernatant.
-
For improved chromatographic separation and ionization efficiency, the acylcarnitines can be derivatized to their butyl esters. This is achieved by incubating the dried supernatant with a butanolic-HCl solution at 65°C for 20 minutes.
-
After derivatization, evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid, compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Gradient: A typical gradient starts with a high aqueous content and gradually increases the organic phase percentage to elute the more hydrophobic long-chain acylcarnitines.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte. For all acylcarnitines, a common product ion at m/z 85 is generated, corresponding to the loss of the trimethylamine group from the carnitine moiety. The precursor ion will be the m/z of the specific acylcarnitine.
-
MRM Transition for this compound (Butylated): Precursor ion (m/z) -> Product ion (m/z 85). The exact precursor m/z will depend on the derivatization.
-
Conclusion
This compound is a key intermediate in medium-chain fatty acid metabolism, with its synthesis intricately linked to both mitochondrial and peroxisomal β-oxidation pathways. The enzymes CrAT and CROT play pivotal roles in its formation. The quantification of this compound in biological samples, primarily through LC-MS/MS, is a valuable tool for studying metabolic disorders related to fatty acid oxidation. Further research to delineate the specific kinetic parameters of the human enzymes involved and to establish more precise reference ranges in various tissues will enhance our understanding of the physiological and pathological roles of this important metabolite.
References
- 1. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function | MDPI [mdpi.com]
L-Hexanoylcarnitine's Impact on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, is an intermediate of fatty acid metabolism. Emerging evidence suggests that acylcarnitines, beyond their role in bioenergetics, can function as signaling molecules, influencing a variety of cellular pathways. This technical guide provides an in-depth analysis of the current understanding and hypothesized impact of this compound on key cellular signaling pathways, including proinflammatory and metabolic signaling. Drawing upon data from related acylcarnitines, this document outlines potential mechanisms of action and provides detailed experimental protocols for researchers to investigate these effects directly. All quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz (DOT language).
Introduction
Acylcarnitines are esterified forms of L-carnitine that facilitate the transport of fatty acids into the mitochondria for β-oxidation. While essential for energy metabolism, dysregulation of acylcarnitine profiles has been linked to various pathological conditions, including cardiovascular disease, type 2 diabetes, and cancer.[1][2] this compound (C6-carnitine) is a specific medium-chain acylcarnitine whose cellular signaling roles are beginning to be elucidated. This guide explores the known and potential impacts of this compound on critical cellular signaling networks, providing a framework for future research and drug development.
Potential Impact on Proinflammatory Signaling Pathways
Studies on other medium and long-chain acylcarnitines, such as L-tetradecanoylcarnitine (L-C14 carnitine), have demonstrated a potent activation of proinflammatory signaling cascades.[3] It is hypothesized that this compound may elicit similar effects through the activation of pattern recognition receptors (PRRs) and downstream pathways.
JNK and ERK Signaling
The c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is heavily involved in cellular responses to stress and inflammation. Research on L-C14 carnitine has shown that it can induce the phosphorylation, and thus activation, of both JNK and ERK in a dose-dependent manner.[3] This activation is a crucial step in the transcriptional regulation of various inflammatory genes.
NF-κB Signaling
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of JNK and ERK pathways often converges on the activation of NF-κB. It is plausible that this compound, by activating these upstream kinases, could lead to the activation of the NF-κB pathway. One study on L-carnitine showed it could inhibit NF-κB activation, suggesting that the acyl chain modification dramatically alters its signaling properties.
MyD88-Dependent Signaling
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein for nearly all Toll-like receptors (TLRs), which are key PRRs. Knockdown of MyD88 has been shown to blunt the proinflammatory effects of L-C14 carnitine, indicating that the signaling is likely mediated through a TLR-MyD88-dependent mechanism.[3]
Hypothesized Proinflammatory Signaling Pathway for this compound
References
- 1. Quantitative analysis of the dynamic signaling pathway involved in the cAMP mediated induction of l-carnitine biosynthesis in E. coli cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
Methodological & Application
Application Note: Quantification of L-Hexanoylcarnitine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of L-Hexanoylcarnitine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d3) for accurate quantification. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, drug development, and metabolomics studies where precise measurement of medium-chain acylcarnitines is required.
Introduction
This compound is a medium-chain acylcarnitine that serves as an important biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β-oxidation[1][2]. The accurate quantification of specific acylcarnitines like this compound in plasma is crucial for understanding fatty acid metabolism and identifying metabolic dysregulation. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput[3][4]. This document provides a detailed protocol for the reliable quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Plasma:
-
Human plasma (K2-EDTA)
-
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
This compound-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown plasma samples.
-
Pipette 50 µL of plasma into the appropriate tubes. For the calibration curve, use analyte-stripped or charcoal-stripped plasma.
-
Spike 10 µL of the respective this compound working solution into the calibration and QC tubes. Add 10 µL of 50:50 acetonitrile/water to blanks and unknown samples.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank). This step serves to precipitate plasma proteins.[6][7]
-
Vortex all tubes for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials.
-
Inject an aliquot (5-10 µL) into the LC-MS/MS system.
Caption: Experimental workflow from plasma sample preparation to LC-MS/MS data analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
Data Presentation
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 2.5 | 10 | 90 | 0.4 |
| 3.5 | 10 | 90 | 0.4 |
| 3.6 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |
Table 2: MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 246.2 | 85.1 | 100 | 25 |
| This compound-d3 (IS) | 249.2 | 85.1 | 100 | 25 |
Note: The precursor ion for this compound corresponds to its [M+H]+ adduct. The characteristic product ion at m/z 85 results from the neutral loss of the hexanoyl group and fragmentation of the carnitine backbone.
Table 3: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Precision (CV%) | < 15% (Intra- and Inter-day) |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Principle of LC-MS/MS Quantification
The LC-MS/MS method relies on the unique properties of both the analyte and the mass spectrometer for selective and sensitive quantification.
Caption: Logical flow of the LC-MS/MS system for targeted quantification.
-
Chromatographic Separation: The plasma extract is injected into the HPLC system. The C18 column separates this compound from other endogenous plasma components based on its physicochemical properties.
-
Ionization: As the analyte elutes from the column, it enters the electrospray ionization (ESI) source. Here, it is desolvated and ionized, primarily forming the protonated molecule [M+H]+.
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) acts as a mass filter, allowing only ions with the specific mass-to-charge ratio (m/z) of the this compound precursor ion (246.2 m/z) to pass through.
-
Fragmentation (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which functions as a collision cell. An inert gas (like argon or nitrogen) is introduced, causing the ions to fragment through collision-induced dissociation (CID).
-
Product Ion Selection (Q3): The third quadrupole (Q3) filters the resulting fragments, allowing only a specific, stable product ion (85.1 m/z) to reach the detector.
-
Detection: The intensity of the product ion signal is measured by the detector. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise and accurate concentration of this compound in the original plasma sample is determined.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making this method highly suitable for researchers, scientists, and professionals in drug development and clinical diagnostics.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bevital.no [bevital.no]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of L-Hexanoylcarnitine for research use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a role in fatty acid metabolism and is utilized in various research applications, including metabolic studies and as a biomarker. This document provides a detailed protocol for the chemical synthesis of this compound hydrochloride for research purposes. The synthesis involves the acylation of L-carnitine hydrochloride with hexanoyl chloride, generated in situ from hexanoic acid and thionyl chloride. A comprehensive purification procedure and expected analytical data are also presented.
Introduction
L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Acylcarnitines are esters of carnitine and fatty acids, and they are crucial intermediates in this process. This compound, a C6 acylcarnitine, is of particular interest in the study of medium-chain fatty acid metabolism. Deficiencies in the enzymes involved in the metabolism of these acylcarnitines can lead to various metabolic disorders. The availability of pure this compound is therefore critical for in vitro studies, as an analytical standard, and for investigating its potential therapeutic roles.
This protocol details a straightforward and effective method for synthesizing this compound hydrochloride.
Materials and Methods
Materials
-
L-Carnitine hydrochloride
-
Hexanoic acid
-
Thionyl chloride
-
Trichloroacetic acid
-
Diethyl ether (anhydrous)
-
Methanol
-
Water (deionized)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from a general method for the synthesis of O-acylated acylcarnitines.[2]
Step 1: Generation of Hexanoyl Chloride
-
In a fume hood, add 10 mmol of hexanoic acid to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add a 1.5 molar excess of thionyl chloride (15 mmol) dropwise to the hexanoic acid at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under a stream of nitrogen.
Step 2: Acylation of L-Carnitine
-
In a separate flask, dissolve 10 mmol of L-carnitine hydrochloride in trichloroacetic acid.
-
Add the freshly prepared hexanoyl chloride to the L-carnitine solution.
-
Heat the reaction mixture to 45°C and stir for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Purification of this compound Hydrochloride
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding cold anhydrous diethyl ether.
-
Collect the precipitate by vacuum filtration and wash it three times with cold anhydrous diethyl ether to remove unreacted starting materials and byproducts.[2]
-
For higher purity, the crude product can be further purified by liquid-liquid partitioning. Dissolve the product in a minimal amount of water and extract with n-butanol. The butanol layer containing the this compound can then be evaporated to dryness. A similar method for octanoylcarnitine resulted in a product recovery of 91%.[3]
-
Dry the final product under vacuum to yield this compound hydrochloride as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound hydrochloride.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₆ClNO₄ |
| Molecular Weight | 295.8 g/mol [3] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% |
| Expected Yield | ~85-95% |
| Storage Temperature | -20°C[3] |
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Role in Fatty Acid Metabolism
Caption: this compound's role in fatty acid transport.
Characterization
The synthesized this compound hydrochloride should be characterized by standard analytical techniques to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 260.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure. The spectrum should show characteristic peaks for the hexanoyl chain protons, as well as the protons of the carnitine backbone.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product can be determined by HPLC. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used. The product should appear as a single major peak.
Conclusion
This protocol provides a reliable method for the synthesis and purification of this compound hydrochloride for research use. The described procedure is scalable and yields a product of high purity suitable for a variety of research applications in the fields of metabolism, drug discovery, and diagnostics. Proper characterization of the final product is essential to ensure its quality and suitability for intended experiments.
References
- 1. Effects of (+)-octanoylcarnitine on deoxyribonucleic acid synthesis in regenerating rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Hexanoylcarnitine as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique for these analyses. However, the accuracy of LC-MS-based quantification can be significantly affected by variations in sample preparation, matrix effects, and instrument performance. To mitigate these issues, the use of a stable isotope-labeled internal standard is a widely accepted and highly recommended practice.
L-Hexanoylcarnitine, a medium-chain acylcarnitine, and its deuterated analog, this compound-d3, serve as an excellent internal standard for the quantification of a range of acylcarnitines in biological matrices. Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, and their levels can be indicative of metabolic health and disease. This document provides detailed application notes and protocols for the use of this compound-d3 as an internal standard in metabolomics studies.
Properties of this compound-d3 as an Internal Standard
This compound-d3 is an ideal internal standard for the quantification of hexanoyl-L-carnitine and other medium-chain acylcarnitines due to its similar chemical and physical properties to the endogenous analyte.[1] The stable isotope label (deuterium) results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its extraction recovery, ionization efficiency, and chromatographic retention time are nearly identical. This co-elution and similar behavior in the MS source effectively compensate for variations during sample processing and analysis.
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of acylcarnitines using a deuterated internal standard mixture that includes d3-hexanoyl-carnitine. The data is adapted from a validated method and demonstrates the accuracy and reliability of this approach.[1]
Table 1: Accuracy of Acylcarnitine Quantification in Plasma and Liver [1]
| Analyte | Spiked Concentration (pmol/µl) | Measured Concentration in Plasma (pmol/µl) | Accuracy (%) in Plasma | Measured Concentration in Liver (pmol/µl) | Accuracy (%) in Liver |
| Hexanoylcarnitine (C6) | 0.1 | 0.108 | 108 | 0.115 | 115 |
| 1 | 1.05 | 105 | 1.12 | 112 | |
| Acetylcarnitine (C2) | 1 | 1.09 | 109 | 1.21 | 121 |
| 10 | 10.3 | 103 | 11.5 | 115 | |
| Octanoylcarnitine (C8) | 0.1 | 0.106 | 106 | 0.118 | 118 |
| 1 | 1.02 | 102 | 1.09 | 109 | |
| Decanoylcarnitine (C10) | 0.1 | 0.104 | 104 | 0.113 | 113 |
| 1 | 1.01 | 101 | 1.07 | 107 | |
| Dodecanoylcarnitine (C12) | 0.1 | 0.107 | 107 | 0.116 | 116 |
| 1 | 1.04 | 104 | 1.10 | 110 | |
| Tetradecanoylcarnitine (C14) | 0.1 | 0.105 | 105 | 0.114 | 114 |
| 1 | 1.03 | 103 | 1.08 | 108 | |
| Hexadecanoylcarnitine (C16) | 0.1 | 0.109 | 109 | 0.120 | 120 |
| 1 | 1.06 | 106 | 1.13 | 113 | |
| Octadecanoylcarnitine (C18) | 0.1 | 0.110 | 110 | 0.122 | 122 |
| 1 | 1.08 | 108 | 1.16 | 116 |
Table 2: Matrix Effect Evaluation in Plasma and Liver [1]
| Analyte | Peak Area Ratio (Matrix/Solvent) in Plasma | Matrix Effect (%) in Plasma | Peak Area Ratio (Matrix/Solvent) in Liver | Matrix Effect (%) in Liver |
| Hexanoylcarnitine (C6) | 1.15 | 15 | 1.05 | 5 |
| Acetylcarnitine (C2) | 1.18 | 18 | 1.22 | 22 |
| Octanoylcarnitine (C8) | 1.12 | 12 | 0.98 | -2 |
| Decanoylcarnitine (C10) | 1.14 | 14 | 0.95 | -5 |
| Dodecanoylcarnitine (C12) | 1.16 | 16 | 0.92 | -8 |
| Tetradecanoylcarnitine (C14) | 1.13 | 13 | 0.90 | -10 |
| Hexadecanoylcarnitine (C16) | 1.17 | 17 | 0.88 | -12 |
| Octadecanoylcarnitine (C18) | 1.19 | 19 | 0.85 | -15 |
Experimental Protocols
Preparation of Internal Standard Working Solution
Materials:
-
This compound-d3 chloride (or other deuterated acylcarnitine standards)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Prepare a stock solution of this compound-d3 at a concentration of 1 mg/mL in methanol.
-
Prepare an intermediate stock solution by diluting the primary stock solution with methanol.
-
Prepare the final internal standard (IS) working solution by diluting the intermediate stock to the desired final concentration in an appropriate solvent (e.g., 80:20 methanol:water). The final concentration will depend on the expected levels of endogenous acylcarnitines and the sensitivity of the mass spectrometer. A typical concentration for d3-hexanoyl-carnitine in the IS mixture is around 0.046 pmol/µl.[1]
Sample Preparation Protocol for Plasma
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution containing this compound-d3
-
Ice-cold methanol
-
Centrifuge capable of 10,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
To 10 µl of plasma in a microcentrifuge tube, add 100 µl of ice-cold methanol containing the internal standard mixture.
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation Protocol for Tissue
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Mortar and pestle
-
Internal Standard (IS) working solution containing this compound-d3
-
Ice-cold methanol
-
Centrifuge capable of 10,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 40 mg of the powdered tissue into a tube.
-
Add 1,800 µl of ice-cold 100% methanol and homogenize.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µl of the supernatant to a new tube.
-
Add the internal standard mixture to the supernatant.
-
Evaporate the sample to dryness in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Conditions (Example): [1]
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size)
-
Column Temperature: 50°C
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile
-
Flow Rate: 0.5 ml/min
-
Gradient:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% B
-
3.0-6.0 min: Hold at 35% B
-
6.0-9.7 min: Linear gradient to 60% B
-
9.7-10.7 min: Linear gradient to 95% B
-
10.7-11.2 min: Hold at 95% B
-
11.2-18.5 min: Hold at 95% B at 1.5 ml/min
-
18.5-22.5 min: Re-equilibrate at 100% A
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion for this compound: m/z 260.2
-
Product Ion for this compound: m/z 85.1
-
Precursor Ion for this compound-d3: m/z 263.2
-
Product Ion for this compound-d3: m/z 85.1
-
Collision Energy: Optimized for the specific instrument.
Visualizations
Acylcarnitine Metabolism Pathway
The following diagram illustrates the central role of carnitine and acylcarnitines in the transport of fatty acids into the mitochondria for beta-oxidation.
Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.
Experimental Workflow for Acylcarnitine Analysis
This diagram outlines the key steps in the analytical workflow for quantifying acylcarnitines using an internal standard.
Caption: General workflow for acylcarnitine quantification using an internal standard.
Conclusion
The use of this compound-d3 as an internal standard provides a robust and reliable method for the quantification of medium-chain acylcarnitines in complex biological matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their metabolomics workflows. Adherence to these protocols will enhance the accuracy and precision of metabolomic data, leading to more reliable biological insights and facilitating the development of new therapeutic interventions.
References
Application of L-Hexanoylcarnitine in Cell Culture Studies of Fatty Acid Oxidation
Introduction
L-Hexanoylcarnitine, the L-carnitine ester of hexanoic acid, is a key intermediate in the mitochondrial oxidation of medium-chain fatty acids. As a readily cell-permeable substrate, it serves as a valuable tool for researchers and drug development professionals studying fatty acid oxidation (FAO) in cell culture. By directly entering the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), this compound bypasses the rate-limiting step of long-chain fatty acid transport catalyzed by Carnitine Palmitoyltransferase I (CPT1). This unique property allows for the specific investigation of the mitochondrial beta-oxidation spiral and the activities of enzymes such as Carnitine Palmitoyltransferase II (CPT2). This application note provides detailed protocols and data for the use of this compound in cell-based assays to measure and modulate fatty acid oxidation.
Principle
This compound is transported across the inner mitochondrial membrane by CACT. Inside the mitochondrial matrix, CPT2 converts this compound to Hexanoyl-CoA, releasing free L-carnitine. Hexanoyl-CoA then enters the β-oxidation pathway, a series of four enzymatic reactions that sequentially shortens the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, and the reducing equivalents (NADH and FADH2) are used by the electron transport chain (ETC) to generate ATP. By providing cells with this compound, researchers can directly fuel mitochondrial FAO and measure its contribution to cellular bioenergetics.
Data Presentation
The following tables summarize quantitative data relevant to the use of this compound in cell culture studies.
Table 1: Recommended Working Concentrations for FAO-Related Compounds in Cell Culture
| Compound | Recommended Concentration Range | Purpose | Reference |
| This compound | 50 - 200 µM | Substrate for CPT2-dependent FAO | Empirical |
| L-Carnitine | 0.5 - 5 mM | Cofactor for FAO, ensures it's not a limiting factor | [1][2] |
| Etomoxir | 4 - 10 µM | Irreversible inhibitor of CPT1 (low dose for specificity) | [3] |
| FCCP | 0.5 - 2 µM (cell-type dependent) | Uncoupler to measure maximal respiration | [4] |
| Oligomycin | 1 - 2 µM | ATP synthase inhibitor to measure ATP-linked respiration | [5] |
| Rotenone/Antimycin A | 0.5 - 1 µM | Complex I and III inhibitors to measure non-mitochondrial respiration | [5] |
Table 2: Comparative Oxygen Consumption Rates (OCR) in Response to Different Acylcarnitines
| Cell Line | Substrate (100 µM) | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Reference |
| C2C12 Myotubes | L-Palmitoylcarnitine | ~120 | ~250 | [6] |
| C2C12 Myotubes | This compound | ~95 | ~200 | Estimated |
| Human Skeletal Muscle Cells (Young) | Endogenous + Glucose | 28.51 ± 1.61 | 54.98 ± 6.74 | [6] |
| Human Skeletal Muscle Cells (Old) | Endogenous + Glucose | 20.43 ± 2.18 | 28.68 ± 3.91 | [6] |
Note: Data for this compound in C2C12 myotubes is an estimation based on the general observation that medium-chain fatty acids yield slightly lower maximal respiration compared to long-chain fatty acids under similar conditions.
Experimental Protocols
Protocol 1: Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer
This protocol describes the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to this compound.
Materials:
-
Seahorse XF Cell Culture Microplates[3]
-
Seahorse XF Calibrant[3]
-
Substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS)[1]
-
FAO Assay Medium (e.g., Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine)[1]
-
This compound
-
Etomoxir (for CPT1 inhibition control)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[3]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density of 5 x 104 cells/well and incubate overnight.[7]
-
Substrate Starvation (Optional): To increase reliance on exogenous fatty acids, replace the growth medium with substrate-limited medium and incubate for 12-18 hours.[1]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[3]
-
Assay Preparation:
-
Wash the cells twice with pre-warmed FAO Assay Medium.
-
Add FAO Assay Medium to each well to a final volume of 180 µL.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the compounds to be tested. A typical injection strategy is:
-
Port A: this compound (to a final concentration of 100 µM)
-
Port B: Oligomycin (to a final concentration of 1.5 µM)
-
Port C: FCCP (to a final concentration of 1 µM)
-
Port D: Rotenone/Antimycin A (to a final concentration of 0.5 µM each)
-
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence of this compound.
Protocol 2: Measurement of ATP Production
This protocol measures changes in intracellular ATP levels in response to this compound supplementation.
Materials:
-
White opaque 96-well plates
-
Cell culture medium
-
This compound
-
ATP Assay Kit (e.g., luciferase-based)[4]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white opaque 96-well plate at a density of 1-5 x 104 cells/well and allow them to adhere overnight.
-
Substrate Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentration (e.g., 100 µM). Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1, 3, or 6 hours) to allow for the metabolism of this compound.
-
ATP Measurement:
-
Lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.[4]
-
The luminescent signal is directly proportional to the ATP concentration.
-
-
Data Normalization: Normalize the ATP levels to the cell number or total protein content in each well.
Visualizations
Signaling Pathway
References
- 1. agilent.com [agilent.com]
- 2. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. agilent.com [agilent.com]
- 6. escholarship.org [escholarship.org]
- 7. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Animal Models for Studying L-Hexanoylcarnitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed during the beta-oxidation of fatty acids within the mitochondria. While research on the exogenous administration of this compound in animal models is limited, its role as a biomarker in certain metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, is well-established. These application notes provide an overview of the current understanding of this compound in the context of animal models, focusing on its significance as a biomarker and potential, though largely unexplored, therapeutic applications.
Application Notes
This compound as a Biomarker in MCAD Deficiency Animal Models
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. In this condition, the body is unable to properly break down medium-chain fatty acids for energy, leading to their accumulation. This compound is a key urinary and plasma biomarker for MCAD deficiency.[1][2][3][4]
Animal Model:
-
MCAD Knockout Mouse (Acadm-/-): This genetically engineered mouse model accurately mimics the human clinical and biochemical phenotype of MCAD deficiency.[1] These mice exhibit elevated levels of medium-chain acylcarnitines, including hexanoylcarnitine, particularly during periods of fasting or metabolic stress.[1]
Applications:
-
Disease Diagnosis and Monitoring: Measurement of this compound levels in plasma and urine of MCAD knockout mice serves as a reliable method for diagnosing the condition and monitoring disease progression.
-
Evaluating Therapeutic Interventions: Researchers can assess the efficacy of potential therapies for MCAD deficiency by measuring the reduction in this compound levels following treatment.
In Vitro Neuronal Activity Studies
While in vivo studies on the direct effects of this compound administration are scarce, in vitro studies have begun to explore its biological activity. One study investigated the effects of hexanoylcarnitine on cultured dorsal root ganglia (DRG) neurons from mice.
Experimental System:
-
Primary Culture of Mouse Dorsal Root Ganglia (DRG) Neurons: DRG neurons are sensory neurons that can be isolated and cultured to study the effects of various compounds on neuronal activity.
Key Findings:
-
Hexanoylcarnitine was shown to activate a subset of muscle-innervating DRG neurons in vitro. This suggests a potential role for this compound in neuronal signaling and sensory perception.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma and Tissue from MCAD Knockout Mice
Objective: To measure the concentration of this compound in biological samples from MCAD knockout mice for diagnostic or research purposes.
Materials:
-
MCAD knockout mice (Acadm-/-) and wild-type littermates (control)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., deuterated this compound)
-
Sample preparation reagents (e.g., methanol, acetonitrile)
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue homogenization equipment
Procedure:
-
Sample Collection:
-
Plasma: Collect blood from mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Tissues: Euthanize mice and dissect tissues of interest (e.g., liver, muscle). Immediately snap-freeze in liquid nitrogen.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a 3:1 ratio of cold methanol containing the internal standard to the plasma sample. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize frozen tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
LC-MS/MS Analysis:
-
Inject the prepared supernatant into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Data Presentation
Table 1: Representative this compound Levels in MCAD Knockout Mice
| Sample Type | Genotype | This compound (µmol/L) | Reference |
| Plasma | Wild-type | Undetectable - Low | [1] |
| Plasma | MCAD -/- | Significantly Elevated | [1] |
| Urine | Wild-type | Undetectable - Low | [3] |
| Urine | MCAD -/- | Significantly Elevated | [3][4] |
Visualizations
Caption: Metabolic fate of medium-chain fatty acids in normal vs. MCAD deficiency states.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of L-Hexanoylcarnitine
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of hexanoic acid, a medium-chain fatty acid, into the mitochondria for subsequent β-oxidation and energy production.[1] The analysis of this compound and other acylcarnitines in biological matrices is of significant interest as their profiles can serve as important biomarkers for various inborn errors of metabolism, including medium-chain acyl-CoA dehydrogenase deficiency (MCAD).[1][2] Additionally, alterations in acylcarnitine levels have been associated with complex diseases such as type 2 diabetes and cardiovascular conditions.[3] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), offers a robust, sensitive, and specific method for the quantification of this compound in various biological samples.[1][3][4]
Analytical Techniques
Reverse-phase HPLC is the predominant chromatographic technique for the separation of this compound from other acylcarnitines and endogenous components in biological samples. C18 columns are frequently employed, providing effective retention and separation based on the hydrophobicity of the acyl chain.[4][5] Gradient elution using a mobile phase consisting of acetonitrile and water, often with additives like formic acid and ammonium acetate to improve peak shape and ionization efficiency, is a common practice.[4]
Detection is most effectively achieved using tandem mass spectrometry (MS/MS).[2][6][7] Electrospray ionization (ESI) in the positive ion mode is typically used. The fragmentation of acylcarnitines characteristically produces a prominent product ion at m/z 85, which is often used for quantification in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.[4] For enhanced specificity, especially in complex matrices, chromatographic separation prior to MS/MS detection is crucial to resolve isomeric and isobaric compounds.[4][8]
Sample Preparation
The preparation of biological samples is a critical step to ensure accurate and reproducible results. Common matrices for this compound analysis include plasma, serum, urine, and tissue homogenates.[3][9][10] A generic workflow for sample preparation involves protein precipitation, followed by extraction of the acylcarnitines.
A widely used method involves protein precipitation with a solvent like methanol or isopropanol containing an internal standard.[3][5][10] For urine samples, a simple dilution step may be sufficient. In some protocols, derivatization to butyl esters is performed to improve chromatographic properties and ionization efficiency, particularly for dicarboxylic acylcarnitines.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated HPLC-MS/MS methods for the analysis of acylcarnitines, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Acylcarnitines (including C6) | Acylcarnitines (including C6) | Acylcarnitines (including C6) |
| Matrix | Plasma, Liver | Human Plasma, Urine | Urine |
| Column | Zorbax Eclipse XDB-C18 | Agilent ZORBAX Eclipse Plus C18 | ACQUITY UPLC HSS T3 |
| Column Dimensions | 150 mm x 3.0 mm, 3.5 µm | 100 mm x 2.1 mm, 1.8 µm | 150 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water | Acetonitrile | Water |
| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile | Water | Acetonitrile |
| Detection | ESI-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Linearity (r²) (for C6) | Not specified | > 0.992 | 0.988 - 0.999 |
| LOD (for C6) | Not specified | < 0.7 fmol | Not specified |
| LLOQ (for C6) | Not specified | Not specified | 3-40 ng/mL |
| Accuracy (RE %) | Excellent | < 20% | Excellent |
| Precision (CV %) | Excellent | < 15% | Excellent |
| Internal Standard | Deuterated Acylcarnitines | Mixed IS solution | Deuterated Acylcarnitines |
Experimental Protocols
Protocol 1: this compound Analysis in Plasma
This protocol is adapted from a method for the comprehensive quantification of acylcarnitines in plasma and tissues.[4]
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (e.g., d3-Hexanoylcarnitine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Heptafluorobutyric acid (HFBA)
-
Plasma samples
2. Sample Preparation
-
To 20 µL of plasma, add 100 µL of ice-cold methanol containing the deuterated internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
3. HPLC Conditions
-
Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm
-
Column Temperature: 50°C
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 65% A
-
3.0-6.0 min: Hold at 65% A
-
6.0-9.7 min: Linear gradient to 40% A
-
9.7-10.7 min: Linear gradient to 5% A
-
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for this compound: To be determined by infusion of standard
-
Product Ion (m/z) for this compound: 85.0
-
Precursor Ion (m/z) for d3-Hexanoylcarnitine: To be determined by infusion of standard
-
Product Ion (m/z) for d3-Hexanoylcarnitine: 85.0
Protocol 2: this compound Analysis in Urine
This protocol is based on a validated method for the quantification of acylcarnitines in urine.
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (e.g., d3-Hexanoylcarnitine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Urine samples
2. Sample Preparation
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 x g for 10 minutes.
-
Take 20 µL of the supernatant and dilute it with 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of the internal standard mixture (containing d3-Hexanoylcarnitine).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC Conditions
-
Column: ACQUITY UPLC HSS T3, 150 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Specific gradient conditions to be optimized based on the system and other acylcarnitines of interest.
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: As determined in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of L-Hexanoylcarnitine in Mass Spectrometry through Derivatization
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, is an important biomarker for various metabolic disorders. Its accurate and sensitive quantification by mass spectrometry (MS) is crucial for clinical diagnostics and research. However, underivatized this compound can exhibit suboptimal ionization efficiency and chromatographic behavior, leading to challenges in achieving the required sensitivity and specificity. This application note describes derivatization strategies to improve the mass spectrometric detection of this compound. We present detailed protocols for butylation and 3-nitrophenylhydrazine (3NPH) derivatization, which enhance ionization efficiency and chromatographic separation, thereby enabling more robust and reliable quantification.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for β-oxidation.[1] Altered levels of specific acylcarnitines, such as this compound, can be indicative of inborn errors of metabolism. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acylcarnitines in biological matrices.[2][3] While direct analysis of underivatized acylcarnitines is possible, derivatization can significantly improve analytical performance, particularly for low-abundance species and for resolving isomeric compounds.[1][4]
This note focuses on two effective derivatization methods:
-
Butylation: This method converts the carboxyl group of this compound to its butyl ester. This modification increases the hydrophobicity of the molecule, leading to improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in electrospray ionization (ESI).[1]
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This technique targets the carboxyl group to form a hydrazone derivative. 3NPH derivatization has been shown to increase signal intensity in mass spectrometry and improve the linearity of elution profiles on reversed-phase columns, especially for short-chain acylcarnitines.[4][5]
Experimental Protocols
Protocol 1: Butylation of this compound
This protocol is adapted from established methods for acylcarnitine analysis.[1][3]
Materials:
-
This compound standard or sample extract
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
n-Butanol
-
Acetyl chloride
-
Nitrogen gas supply
-
Heating block or incubator at 65°C
-
Vortex mixer
-
Centrifuge
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
To 10 µL of plasma sample, calibrator, or quality control material, add 200 µL of the internal standard solution.
-
Vortex mix the samples.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[3]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.[3]
-
-
Derivatization Reaction:
-
Prepare the derivatization reagent by mixing 10 µL of acetyl chloride with 90 µL of n-butanol. This reagent should be prepared fresh daily.[3]
-
Add 50 µL of the freshly prepared derivatization solution to the dried sample residue.
-
Vortex thoroughly to ensure complete dissolution.
-
Incubate the mixture at 65°C for 15 minutes.[3]
-
-
Final Processing:
Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of this compound
This protocol is based on the method described by Meierhofer (2019).[4][5]
Materials:
-
This compound standard or sample extract
-
Internal Standard (IS) solution (e.g., deuterated acylcarnitine mix)
-
Methanol (80%)
-
3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (1 M in water)
-
Pyridine
-
Lyophilizer or vacuum concentrator
-
Incubator or rocking platform at 30°C
-
LC-MS grade water
Procedure:
-
Sample Preparation:
-
Extract metabolites from the biological sample (e.g., 5 mg of tissue) using 1 mL of 80% methanol/water. For plasma or blood, an appropriate volume should be used.
-
Homogenize tissue samples if necessary.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to remove debris.
-
Transfer the supernatant to a new tube and add the internal standard.[5]
-
-
Derivatization Reaction:
-
Final Processing:
Data Presentation
The following table summarizes the expected improvements in mass spectrometric detection of this compound following derivatization. While specific quantitative fold-increases are often compound and matrix-dependent, the general advantages are well-documented.
| Derivatization Method | Analyte Modification | Key Advantages for MS Detection | Expected Outcome for this compound |
| Butylation | Carboxyl group converted to a butyl ester. | Increased hydrophobicity, leading to better retention on reversed-phase columns. Enhanced ionization efficiency in ESI-positive mode.[1] | Improved peak shape, increased signal intensity, and better separation from isobaric interferences. |
| 3-NPH | Carboxyl group converted to a 3-nitrophenylhydrazone. | Increased signal intensity.[4][5] Linear elution profiles on reversed-phase columns for a wide range of acylcarnitines.[4] | Enhanced sensitivity and more predictable chromatographic behavior, facilitating targeted analysis. |
Visualizations
Caption: Workflow for the butylation of this compound.
Caption: Workflow for 3-NPH derivatization of this compound.
Conclusion
Derivatization of this compound prior to mass spectrometric analysis is a highly effective strategy to enhance detection sensitivity and improve chromatographic performance. Both butylation and 3-nitrophenylhydrazine derivatization offer distinct advantages and can be chosen based on the specific requirements of the analytical method and the available instrumentation. The detailed protocols provided herein serve as a valuable resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the quantification of this compound and other acylcarnitines in various biological matrices.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines 的合成與 HILIC/MS 分析 [sigmaaldrich.com]
- 3. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Determine the Function of L-Hexanoylcarnitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed by the conjugation of hexanoic acid to L-carnitine, a process that facilitates the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. Beyond its fundamental role in fatty acid metabolism, emerging evidence suggests that this compound and other medium-chain acylcarnitines may be involved in modulating cellular signaling pathways, including those related to inflammation and epigenetic regulation through histone acetylation.
These application notes provide detailed protocols for a suite of in vitro assays designed to elucidate the multifaceted functions of this compound. The assays described herein will enable researchers to investigate its impact on mitochondrial respiration, cell signaling cascades, and epigenetic modifications.
Assessment of Mitochondrial Function
A primary function of this compound is to serve as a substrate for mitochondrial β-oxidation. The following protocol utilizes the Seahorse XF Analyzer to measure the effect of this compound on cellular oxygen consumption rate (OCR), providing insights into its role in mitochondrial respiration.
Application Note: Measuring this compound-Mediated Mitochondrial Respiration
This assay assesses the ability of cells to utilize this compound as a fuel source for mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is adapted to measure changes in OCR upon the addition of this compound.
Experimental Workflow
Workflow for assessing this compound impact on mitochondrial respiration.
Protocol: Seahorse XF Mito Stress Test for this compound Oxidation
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
Procedure:
-
Cell Seeding:
-
Day 1: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density for the cell type.
-
Culture overnight in a standard CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Day 1: Hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
Day 2: Wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of XF Base Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare injection solutions:
-
Port A: this compound (to achieve desired final concentrations, e.g., 10-100 µM).
-
Port B: Oligomycin (e.g., 1.0 µM final concentration).
-
Port C: FCCP (e.g., 1.0 µM final concentration).
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).
-
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the injection solutions.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run the pre-programmed Mito Stress Test protocol, which will include cycles of mixing, waiting, and measuring before and after each injection.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Presentation
Note: The following data is illustrative and based on expected outcomes for medium-chain acylcarnitines. Actual results may vary depending on the cell type and experimental conditions.
| Parameter | Control | This compound (50 µM) | % Change |
| Basal Respiration (OCR, pmol/min) | 100 ± 10 | 125 ± 12 | +25% |
| ATP Production (OCR, pmol/min) | 75 ± 8 | 95 ± 10 | +27% |
| Maximal Respiration (OCR, pmol/min) | 200 ± 20 | 240 ± 25 | +20% |
| Spare Respiratory Capacity (%) | 100 ± 15 | 115 ± 18 | +15% |
Investigation of Cell Signaling Pathways
Medium-chain acylcarnitines have been implicated in the activation of inflammatory signaling pathways. The following protocols describe how to assess the effect of this compound on the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent release of pro-inflammatory cytokines.
Application Note: this compound and MAPK Signaling
This assay determines whether this compound can induce the phosphorylation and activation of p38, JNK, and ERK, which are central components of the MAPK signaling cascade involved in cellular stress and inflammatory responses.[1][2]
Signaling Pathway Diagram
MAPK signaling cascade potentially activated by this compound.
Protocol: Western Blot for Phosphorylated MAPK
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, C2C12 myotubes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Starve cells (e.g., in serum-free media for 4-6 hours) to reduce basal kinase activity.
-
Treat cells with various concentrations of this compound (e.g., 10-100 µM) for different time points (e.g., 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each kinase.
-
Data Presentation
Note: The following data is illustrative and based on studies with other medium-chain acylcarnitines.[1][2] Actual results may vary.
| Treatment | p-p38 / total p38 (Fold Change) | p-JNK / total JNK (Fold Change) | p-ERK / total ERK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| This compound (50 µM) | 4.2 ± 0.5 | 5.0 ± 0.6 | 4.5 ± 0.5 |
Application Note: Cytokine Release Assay
Activation of MAPK signaling can lead to the production and release of pro-inflammatory cytokines. This ELISA-based assay quantifies the secretion of IL-6 and TNF-α from cells treated with this compound.
Protocol: ELISA for IL-6 and TNF-α
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
ELISA kits for mouse IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to antibody-coated wells.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of IL-6 and TNF-α in the samples based on the standard curve.
-
Data Presentation
Note: The following data is illustrative and based on studies with other medium-chain acylcarnitines.[1] Actual results may vary.
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 50 ± 10 | 100 ± 20 |
| This compound (25 µM) | 250 ± 30 | 450 ± 50 |
| This compound (50 µM) | 500 ± 60 | 800 ± 90 |
Epigenetic Modifications: Histone Acetylation
Acyl-CoAs, the activated forms of fatty acids, are precursors for histone acylation, an important epigenetic modification that regulates gene expression. This compound can be converted to Hexanoyl-CoA, which may serve as a substrate for histone acetyltransferases (HATs).
Application Note: this compound and Histone Acetyltransferase (HAT) Activity
This assay measures the effect of this compound on the activity of HAT enzymes, which catalyze the transfer of acetyl groups to histone proteins.
Logical Relationship Diagram
Relationship between this compound and HAT activity.
Protocol: In Vitro Histone Acetyltransferase (HAT) Activity Assay
Materials:
-
HAT Activity Assay Kit (colorimetric or fluorometric)
-
Nuclear extract or purified HAT enzyme
-
This compound (or Hexanoyl-CoA as a direct substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare nuclear extracts from cells treated with or without this compound, or use purified HAT enzyme.
-
-
HAT Assay:
-
Perform the HAT activity assay according to the manufacturer's protocol. This generally involves:
-
Incubating the nuclear extract or purified HAT with a histone substrate (e.g., H3 or H4 peptide) and an acetyl-CoA source. If testing the direct effect of Hexanoyl-CoA, it can be substituted for acetyl-CoA.
-
The assay measures the production of either the acetylated histone or the co-product, Coenzyme A (CoA).
-
The detection is typically colorimetric or fluorometric.
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence.
-
Calculate the HAT activity based on a standard curve or relative to a control.
-
Data Presentation
Note: The following data is illustrative. The effect of this compound on HAT activity is an area of active research, and results may vary.
| Condition | HAT Activity (relative units) |
| Control (Acetyl-CoA) | 100 ± 10 |
| Hexanoyl-CoA (as substrate) | 80 ± 9 |
| Nuclear Extract from this compound-treated cells | 115 ± 12 |
Enzyme Activity Assays: Carnitine Palmitoyltransferases (CPT)
This compound is a product of Carnitine Palmitoyltransferase I (CPT1) and a substrate for Carnitine Palmitoyltransferase II (CPT2). Assaying the activity of these enzymes in the presence of this compound can provide insights into the kinetics of medium-chain fatty acid metabolism.
Application Note: this compound as a Substrate for CPT Enzymes
This assay measures the activity of CPT1 and CPT2 using radiolabeled or mass spectrometry-based methods to track the conversion of substrates to products.
Protocol: CPT1 and CPT2 Enzyme Activity Assay
Materials:
-
Isolated mitochondria or cell lysates
-
[³H]L-carnitine or unlabeled L-carnitine
-
Hexanoyl-CoA
-
Malonyl-CoA (inhibitor of CPT1)
-
Assay buffer
-
Scintillation counter or LC-MS/MS system
Procedure (Radiolabeled Assay):
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, [³H]L-carnitine, and the mitochondrial or cell lysate sample.
-
To differentiate CPT1 and CPT2 activity, parallel reactions can be set up with and without malonyl-CoA.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding Hexanoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding perchloric acid).
-
-
Product Separation and Detection:
-
Separate the radiolabeled this compound product from the unreacted [³H]L-carnitine (e.g., by phase partitioning or chromatography).
-
Measure the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
Data Presentation
Note: The following data is illustrative and represents hypothetical kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| CPT1 | Hexanoyl-CoA | 50 | 10 |
| CPT2 | This compound | 150 | 25 |
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the diverse biological functions of this compound. By employing these protocols, researchers can gain valuable insights into its role in mitochondrial bioenergetics, cellular signaling, and epigenetic regulation. The provided data tables and diagrams serve as a guide for experimental design and data interpretation. It is important to note that the quantitative data presented is largely illustrative and based on studies of related medium-chain acylcarnitines; therefore, empirical determination of the effects of this compound in the specific experimental system is essential. These methods will be invaluable for academic researchers, as well as for professionals in drug development exploring the therapeutic potential of modulating medium-chain fatty acid metabolism.
References
Application Notes and Protocols for the Use of Isotopically Labeled L-Hexanoylcarnitine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, enabling the precise tracking of molecules through complex biological systems.[1] L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a crucial role in the transport of hexanoic acid into the mitochondrial matrix for subsequent β-oxidation.[2][3] The use of isotopically labeled this compound, such as this compound-d3, allows researchers to trace its uptake, metabolism, and the flux through the fatty acid oxidation pathway. These studies are critical for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for conducting tracer studies using isotopically labeled this compound. The methodologies described herein are designed for in vitro and in vivo applications and are adaptable to various research needs.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of fatty acid oxidation and identifying potential metabolic bottlenecks.[4][5]
-
Drug Discovery and Development: Evaluating the effect of drug candidates on fatty acid metabolism.
-
Disease Modeling: Studying inherited metabolic disorders related to fatty acid oxidation.[6]
-
Nutritional Science: Investigating the metabolic fate of dietary medium-chain fatty acids.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical tracer study using this compound-d3 in cultured hepatocytes. The data illustrates the distribution of the isotopic label into downstream metabolites over time.
| Time (hours) | This compound-d3 (pmol/mg protein) | Acetylcarnitine-d3 (pmol/mg protein) | Citrate-d2 (pmol/mg protein) | Succinate-d2 (pmol/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 1 | 150.2 ± 12.5 | 25.8 ± 3.1 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 4 | 85.6 ± 9.8 | 78.4 ± 8.2 | 18.9 ± 2.5 | 8.3 ± 1.1 |
| 12 | 22.1 ± 4.5 | 112.3 ± 11.7 | 35.7 ± 4.1 | 15.6 ± 2.0 |
| 24 | 5.4 ± 1.8 | 98.6 ± 10.5 | 28.4 ± 3.5 | 12.9 ± 1.7 |
Experimental Protocols
Protocol 1: In Vitro this compound-d3 Tracer Study in Cultured Cells
This protocol describes the use of this compound-d3 to trace fatty acid oxidation in cultured cells, such as hepatocytes or myotubes.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium
-
This compound-d3
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standards (e.g., a mix of deuterium-labeled acylcarnitines)[7]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2][8]
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to desired confluency.
-
Tracer Incubation: Replace the culture medium with fresh medium containing a known concentration of this compound-d3 (e.g., 50 µM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add internal standards to each sample.[7]
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Ex Vivo this compound-d3 Tracer Study in Whole Blood
This protocol is adapted from studies using deuterated fatty acids to assess fatty acid oxidation in whole blood samples, which can be useful for clinical research.[1]
Materials:
-
Freshly collected whole blood in heparinized tubes.
-
This compound-d3 solution.
-
Incubator at 37°C.
-
Methanol (ice-cold) containing internal standards.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Tracer Addition: Add this compound-d3 to a final concentration of 100 µM.
-
Incubation: Incubate the blood samples at 37°C for a defined period (e.g., 4 hours).
-
Metabolite Extraction:
-
Add 1.5 mL of ice-cold methanol with internal standards to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples as described in Protocol 1.
Visualizations
Caption: Metabolic fate of this compound-d3 tracer.
Caption: Workflow for this compound-d3 tracer studies.
References
- 1. Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Improving the stability of L-Hexanoylcarnitine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of L-Hexanoylcarnitine in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation. What is the likely cause?
A1: The most common cause of this compound degradation in solution is the hydrolysis of the ester bond, which breaks the molecule down into L-carnitine and hexanoic acid. This process is significantly influenced by the pH, temperature, and storage duration of the solution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture. Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For short-term storage of working solutions, refrigeration at 2-8°C is advisable, but the duration should be minimized.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in neutral to slightly acidic conditions (pH 3-7). Basic conditions (pH > 9) will lead to rapid hydrolysis of the ester linkage. Therefore, it is crucial to use buffers that maintain a pH within the optimal range.
Q4: I need to prepare a stock solution of this compound. Which solvent should I use?
A4: The choice of solvent depends on your experimental needs. This compound has slight solubility in water and methanol. For higher concentrations, DMSO can be used. When preparing aqueous solutions, ensure the final pH is in the stable range. For cell culture experiments, it is common to prepare a concentrated stock in a solvent like DMSO and then dilute it into the culture medium, ensuring the final DMSO concentration is not toxic to the cells.
Q5: Can I heat my this compound solution to aid dissolution?
A5: Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution, especially for less soluble forms. However, prolonged exposure to high temperatures should be avoided as it can accelerate hydrolysis.
Q6: How can I check for the degradation of my this compound solution?
A6: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its breakdown products, L-carnitine and hexanoic acid.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 2 years | Protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Aqueous Working Solution | 2-8°C | A few days | Maintain a neutral to slightly acidic pH. |
Table 2: Effect of pH on the Stability of Acylcarnitines in Aqueous Solution
| pH Range | Stability | Primary Degradation Pathway |
| < 3 | Moderate | Acid-catalyzed hydrolysis |
| 3 - 7 | High | Minimal hydrolysis |
| > 7 | Low | Base-catalyzed hydrolysis |
Note: This data is generalized from studies on similar acylcarnitines and the principles of ester chemistry.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, buffered aqueous solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure the final concentration of the stock solvent (e.g., DMSO) is compatible with your experimental system.
-
Use the freshly prepared working solution immediately for best results. If short-term storage is necessary, keep the solution on ice or at 2-8°C for no more than a few hours.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Factors influencing the stability of this compound in solution.
References
Troubleshooting low signal intensity of L-Hexanoylcarnitine in mass spectrometry
Welcome to our dedicated technical support center for troubleshooting issues related to the mass spectrometry analysis of L-Hexanoylcarnitine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during the mass spectrometric analysis of this compound, with a focus on resolving low signal intensity.
Q1: I am observing low or no signal for this compound in my mass spectrometry analysis. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Signal Intensity
This workflow provides a step-by-step approach to identifying and resolving the root cause of low this compound signal.
Caption: Troubleshooting decision tree for low this compound signal.
Q2: What is a reliable sample preparation protocol for extracting this compound from plasma or serum?
A2: A common and effective method for extracting acylcarnitines from plasma or serum is protein precipitation with methanol. This method is relatively simple and provides good recovery for many acylcarnitines.
Experimental Protocol: Protein Precipitation for Acylcarnitine Extraction
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.
-
Aliquoting: Aliquot 10-100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add an internal standard mixture containing a deuterated analog of this compound (e.g., d3-hexanoyl-carnitine) to each sample.[1] This is crucial for accurate quantification and to correct for variability in sample preparation and instrument response.
-
Protein Precipitation: Add ice-cold methanol to the sample. A common ratio is 4 parts methanol to 1 part sample (e.g., 400 µL of methanol for 100 µL of serum).
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000-25,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acylcarnitines, to a new tube or vial for analysis.
-
Drying (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of methanol and water, before injection into the MS system.[1]
Q3: How can I optimize the mass spectrometer settings for this compound analysis?
A3: Optimization of MS parameters is critical for achieving high sensitivity. This compound is typically analyzed in positive electrospray ionization (ESI+) mode.
Table 1: Recommended Starting MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | This compound contains a quaternary amine, which is readily protonated. |
| Precursor Ion (m/z) | 246.19 | [M+H]+ for this compound (C13H27NO4) |
| Product Ion (m/z) | 85.03 | This is a characteristic fragment for all acylcarnitines, resulting from the neutral loss of the acyl chain and trimethylamine.[1][2] |
| Ion Spray Voltage | 3.5 - 5.5 kV | Optimizes the formation of gas-phase ions.[1] |
| Source Temperature | 150 - 650 °C | Aids in desolvation of the analyte. Optimal temperature can vary significantly between instruments. |
| Collision Energy | Instrument Dependent | Must be optimized to maximize the signal of the m/z 85 product ion. |
This compound Fragmentation Pathway
The characteristic fragmentation of acylcarnitines is a key feature for their identification and quantification in tandem mass spectrometry.
Caption: Fragmentation of this compound in MS/MS.
Q4: Can derivatization improve the signal intensity of this compound?
A4: Yes, derivatization can significantly enhance the signal intensity and improve chromatographic properties, although it is not always necessary for achieving high sensitivity with modern instruments.[3]
-
Butylation: Derivatization to form butyl esters has been shown to increase the ionization efficiency of acylcarnitines.[1] This involves reacting the sample with butanolic HCl.
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This method has been reported to increase the signal intensity of acylcarnitines and allow for a linear elution from a reversed-phase column based on carbon chain length.[4]
Experimental Protocol: Butylation of Acylcarnitines
-
Sample Preparation: Use the dried extract from the protein precipitation protocol.
-
Reagent Addition: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[1]
-
Incubation: Incubate the mixture at 60°C for 20 minutes with shaking.[1]
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the derivatized sample in an appropriate solvent for LC-MS analysis.[1]
Q5: What are the key considerations for the stability of this compound during sample handling and storage?
A5: Acylcarnitine stability is crucial for reliable quantification.
-
pH Stability: Acetyl-L-carnitine, a related compound, is stable at neutral to acidic pH but is unstable at a pH greater than 9.[5] It is reasonable to assume this compound has similar stability profile.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can negatively impact the abundance of various analytes, including acylcarnitines.[1] It is recommended to aliquot samples into single-use volumes to avoid this.
-
Storage Temperature: For long-term storage, samples should be kept at -80°C. For post-preparative storage, keeping samples at -20°C has shown high stability for most analytes.[1]
By systematically addressing these potential issues, researchers can effectively troubleshoot and resolve problems of low signal intensity in the mass spectrometric analysis of this compound, leading to more accurate and reliable experimental outcomes.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of L-Hexanoylcarnitine extraction from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of L-Hexanoylcarnitine from complex biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery during extraction?
A1: Low recovery is often due to suboptimal extraction solvent selection for the specific biological matrix. The polarity of the solvent system is critical for efficiently partitioning this compound. Additionally, incomplete protein precipitation can lead to the analyte being trapped in the protein pellet.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge. To mitigate these, the use of a stable isotope-labeled internal standard, such as 2H3-hexanoylcarnitine, is highly recommended to correct for variations.[1][2] Proper sample cleanup, for instance through solid-phase extraction (SPE), can also significantly reduce matrix interferences.
Q3: What are the best storage conditions for biological samples to ensure this compound stability?
A3: To maintain the integrity of this compound, biological samples like plasma and tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of acylcarnitines. This compound as a solid is stable for at least 2 years when stored at -20°C.[4]
Q4: Can I use the same extraction protocol for different biological matrices like plasma, urine, and tissue?
A4: While the principles are similar, the protocols often require matrix-specific optimization. For instance, tissue samples require an initial homogenization step, which is not necessary for plasma or urine.[3] The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may also vary depending on the complexity and lipid content of the matrix.[5][6]
Q5: My LC-MS/MS system is showing a high backpressure after several injections. What could be the cause?
A5: High backpressure is commonly caused by column plugging from particulates in the sample extracts.[7] Ensure your samples are adequately centrifuged and filtered before injection, especially when using sub-2 µm columns.[7] Insufficient sample cleanup can also lead to the accumulation of matrix components on the column.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low/No Analyte Peak | Inefficient extraction | Optimize the extraction solvent. For plasma, a protein precipitation with ice-cold methanol is a common starting point.[3] For urine, solid-phase extraction (SPE) on a cation-exchange column can be effective.[8] |
| This compound degradation | Ensure proper sample handling and storage at -80°C.[3] Studies have shown L-carnitine to be stable at temperatures up to 130°C, but enzymatic degradation in the matrix before extraction is possible.[9] | |
| LC-MS/MS sensitivity issues | Check the instrument parameters, including ion source settings and collision energy. Ensure the correct MRM transition for this compound is being monitored. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume. High sample loads can lead to peak broadening and tailing.[7] |
| Incompatible mobile phase | Ensure the mobile phase is appropriate for the column and analyte. For acylcarnitines, reversed-phase chromatography with a C18 column is common.[3] | |
| Column degradation | Flush the column or replace it if it's aged or has been exposed to harsh conditions.[7] | |
| High Variability in Results | Inconsistent sample preparation | Standardize the entire workflow, from sample collection to final extraction steps. Use of automated liquid handlers can improve precision. |
| Matrix effects | Incorporate a stable isotope-labeled internal standard for normalization.[1][2] Consider a more rigorous cleanup method like SPE.[10] | |
| Contamination/Ghost Peaks | Carryover from previous injections | Implement a robust needle wash protocol on the autosampler. Inject blank samples between experimental samples to check for carryover. |
| Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions regularly. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on acylcarnitine extraction and analysis.
Table 1: this compound Extraction Recovery and Matrix Effects
| Biological Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Serum (spiked) | Direct extraction vs. filter paper | 92.1 | Not explicitly stated, but dicarboxylic acylcarnitines showed significant effects | ISTD-normalization | [11] |
| Plasma | Methanol precipitation | 85 - 122 (for various acylcarnitines in liver) | 110 - 120 (for various acylcarnitines in plasma) | Isotope-labeled mixture | [3] |
| Urine | Not specified | Not specified | 87.8 - 103 (correction) | 2H3-hexanoylcarnitine | [1][2] |
Table 2: LC-MS/MS Method Performance for Acylcarnitine Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity (r²) | > 0.992 | Plasma, Liver, Urine | [12] |
| Lower Limit of Quantification (LLOQ) | < 19.7% accuracy and precision | Urine | [1][2] |
| Dynamic Range | 0.1 - 100 µmol/l | Urine | [1][2] |
| Intra- and Inter-day Precision (CV) | < 15% | Plasma, Liver, Urine | [12] |
| Accuracy (RE) | < 20% | Plasma, Liver, Urine | [12] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma
This protocol is based on a common protein precipitation method.[3]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 10 µl of plasma, add the internal standard mixture (e.g., 2H3-hexanoylcarnitine) in a microcentrifuge tube.
-
Protein Precipitation: Add 100 µl of ice-cold methanol.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Tissue
This protocol includes a homogenization step for solid tissues.[3]
-
Tissue Homogenization: Weigh approximately 40 mg of frozen tissue and grind it to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction Solvent Addition: Add 1,800 µl of ice-cold methanol to the powdered tissue.
-
Homogenization: Further homogenize the sample using a suitable homogenizer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection & Internal Standard: Collect 200 µl of the supernatant and add the internal standard.
-
Drying: Evaporate the supernatant to dryness.
-
Reconstitution: Reconstitute the dried extract for LC-MS/MS analysis.
Visualizations
References
- 1. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-Hexanoylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying L-Hexanoylcarnitine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound using LC-MS/MS.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows significant peak tailing/fronting/splitting. What are the potential causes and solutions?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. The common causes and their respective solutions are outlined below:
| Potential Cause | Recommended Solution |
| Column Degradation | If the column has been used extensively, especially with aggressive mobile phases or dirty samples, the stationary phase may be degraded. Replace the column with a new one. Using a guard column can help extend the life of the analytical column.[1][2] |
| Contamination | Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to peak distortion.[1][2] Ensure adequate sample cleanup. An in-line filter can also help protect the column. If contamination is suspected, try flushing the column with a strong solvent. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion, particularly peak fronting or splitting. The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. |
| Secondary Interactions | For basic analytes like this compound, interactions with acidic silanol groups on the silica-based column can cause peak tailing. Ensure the mobile phase pH is appropriate. Using a column with high-quality end-capping can minimize these secondary interactions.[1] |
| Excessive Dead Volume | Dead volume in the LC system (e.g., from poorly connected tubing) can lead to band broadening and peak tailing.[1][2] Check all connections between the injector, column, and detector to ensure they are secure and have minimal dead volume. |
| Column Overload | Injecting too much analyte can saturate the column and lead to peak fronting.[1] Dilute the sample and re-inject to see if the peak shape improves. |
Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for this compound are highly variable and seem inaccurate. What could be the problem?
Answer:
Inaccurate and inconsistent results are often related to matrix effects, improper use of internal standards, or analyte instability.
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3] The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[3][4][5] This internal standard will be affected by the matrix in the same way as the analyte, thus providing reliable correction. |
| Analyte Instability | This compound, like other acylcarnitines, can be unstable, especially at room temperature or non-neutral pH, where it can hydrolyze to free carnitine.[6][7] Samples should always be kept on ice during preparation and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Improper Internal Standard Use | The internal standard must be added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction. Ensure the concentration of the internal standard is appropriate for the expected concentration range of the analyte. |
| Calibration Curve Issues | Ensure the calibration curve is prepared in a matrix that closely matches the study samples to account for matrix effects if a SIL-IS is not used. The calibration range should bracket the expected concentrations of this compound in the samples. |
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS preferred over direct infusion MS for this compound quantification?
A1: Direct infusion mass spectrometry cannot distinguish between isomeric compounds, which have the same mass-to-charge ratio (m/z).[3] this compound may have isomers, and chromatographic separation using LC is essential to ensure that the detected signal is specific to the target analyte and not from an interfering isomer.[3][8]
Q2: What is the recommended internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3 (d3-hexanoyl-carnitine).[3][4][5] This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.
Q3: How should I store my samples to ensure the stability of this compound?
A3: Acylcarnitines can degrade over time, especially at room temperature.[6][9] For long-term storage, samples (plasma, tissue homogenates, etc.) should be kept at -80°C. For short-term storage and during sample preparation, samples should be kept on ice. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo. Studies on dried blood spots have shown that acylcarnitines are stable for at least 330 days at -18°C, but hydrolyze at room temperature.[6][7]
Q4: What are the key mass transitions for this compound in MS/MS analysis?
A4: In positive ion mode electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]+ at an m/z of approximately 260.18. Upon collision-induced dissociation (CID), acylcarnitines produce a characteristic product ion at m/z 85.[3] Therefore, the primary transition used for quantification in Multiple Reaction Monitoring (MRM) mode is m/z 260.18 -> 85.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general workflow for the quantification of this compound in human plasma using LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (control and study samples)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound-d3 in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and centrifuge again to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 260.18 -> 85.0This compound-d3: 263.18 -> 85.0 |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound.
| Parameter | Value/Range | Reference/Note |
| Precursor Ion [M+H]+ (m/z) | 260.18 | From PubChem and common analytical methods. |
| Product Ion (m/z) | 85.0 | Characteristic fragment for acylcarnitines.[3] |
| Internal Standard | This compound-d3 | Recommended for accurate quantification.[3][4][5] |
| Matrix Effect Correction | 87.8 – 103% | Achieved using a deuterated internal standard in urine.[4][5] |
| Storage Temperature | -20°C to -80°C | Essential for long-term stability.[6][7] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for L-Hexanoylcarnitine in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of L-Hexanoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[3][4] In complex biological matrices such as plasma, serum, or urine, endogenous components like salts, proteins, lipids, and phospholipids are common causes of ion suppression.[5]
Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, low signal intensity is a primary indicator of ion suppression. If you have ruled out issues with instrument parameters and sample concentration, it is highly likely that matrix components are interfering with the ionization of this compound.[1] To confirm this, you can perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[3][5]
Q3: How can I identify the source of ion suppression in my samples?
A3: A post-column infusion experiment is a definitive way to identify the regions of ion suppression in your chromatographic run.[3][5] This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank matrix sample onto the LC column. Any dip in the constant baseline signal of this compound indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3][5] The most affected areas are typically the solvent front and the end of the gradient elution.[3]
Q4: What are the most effective strategies to minimize ion suppression for this compound analysis?
A4: The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and MS source parameter adjustments.[3][6]
-
Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove a significant portion of interfering matrix components.[4][5][7] Protein precipitation is a simpler method but may be less effective at removing phospholipids and other small molecules.[3]
-
Chromatography: Adjusting the chromatographic conditions to separate this compound from the regions of ion suppression is a crucial step.[3] This can be achieved by using a different stationary phase, modifying the mobile phase composition, or adjusting the gradient profile.
-
Ionization Source: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1] If using ESI, optimizing parameters such as spray voltage, gas flows, and temperature can also help.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?
A5: Yes, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended for accurate and precise quantification. A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects, thus compensating for signal variability caused by the matrix.[6] This leads to more reliable and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape / Tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For acylcarnitines, a mobile phase containing a low concentration of formic acid (e.g., 0.1%) in both water and organic solvent is commonly used to improve peak shape.[8] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[9] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| In-source decay or fragmentation. | Optimize MS source parameters, particularly the cone voltage or fragmentor voltage. | |
| Low Signal-to-Noise Ratio | Significant ion suppression. | Implement strategies to reduce matrix effects as outlined in the FAQs (e.g., improved sample preparation, chromatographic optimization). |
| Suboptimal MS/MS transition. | Re-optimize the precursor and product ions, as well as the collision energy for this compound and its internal standard. | |
| Carryover | Adsorption of the analyte to the injector or column. | Use a stronger needle wash solution and increase the wash volume. A high percentage of organic solvent in the wash is often effective. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion
-
Syringe pump
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Blank matrix sample (e.g., plasma, urine) that has undergone the same sample preparation procedure as the study samples
-
LC column and mobile phases used for the this compound analysis
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-junction.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the MS ion source.
-
Begin the LC gradient with the mobile phase used for the analysis.
-
Start the syringe pump to deliver a constant flow of the this compound solution (e.g., 10 µL/min).
-
Monitor the signal of the this compound MRM transition. A stable baseline should be observed.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from biological samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Biological fluid sample (e.g., plasma, urine)
-
Internal standard solution (e.g., this compound-d3)
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: Thaw the biological sample. For plasma, precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge. Collect the supernatant. For urine, dilute the sample with water containing the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute this compound and other acylcarnitines with a solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound and related acylcarnitines.
| Parameter | Value | Reference |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [8] |
| Mobile Phase A | 0.1% Formic acid in Water | [8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | [8] |
| Flow Rate | 0.3 - 0.5 mL/min | [8] |
| Column Temperature | 40 - 50 °C | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| Precursor Ion (m/z) | 246.2 | (Calculated) |
| Product Ion (m/z) | 85.1 | (Common fragment for carnitines) |
| Internal Standard | This compound-d3 |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Key strategies for minimizing ion suppression effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Munin: Development of a novel method for the analysis of acyl carnitine profile using liquid chromatography mass spectrometry [munin.uit.no]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine degradation pathways and how to avoid them
Welcome to the technical support center for L-Hexanoylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary chemical degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions, as well as elevated temperatures, and results in the formation of L-carnitine and hexanoic acid. Under acidic conditions and high temperatures, often used during sample derivatization for analysis, a significant percentage of acylcarnitines can be hydrolyzed. For instance, studies on acylcarnitine stability have shown that the derivatization process can lead to hydrolysis, with short-chain acylcarnitines being more susceptible than long-chain ones[1]. One study found an average hydrolysis of 17% for medium-chain acylcarnitines during derivatization[1]. Conversely, basic conditions (pH > 9) have also been shown to cause rapid degradation of similar compounds like acetyl-L-carnitine[2].
Q2: How should I store my this compound samples to ensure stability?
A2: To ensure the stability of this compound, it is crucial to store it at low temperatures. For long-term storage, -80°C is recommended, which can preserve the compound for up to 6 months[3][4]. For shorter periods, storage at -20°C for up to one month is also acceptable[3][4]. It is also critical to prepare stock solutions and store them in single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation[3][4].
Q3: My quantitative analysis of this compound shows lower than expected concentrations. What could be the issue?
A3: Lower than expected concentrations of this compound can stem from several factors. One common cause is degradation due to improper storage or handling, as mentioned above. Another significant factor can be hydrolysis during sample preparation, particularly if your protocol involves acidic conditions or high temperatures for derivatization[1]. Additionally, issues with the analytical method itself, such as isobaric interference from other molecules with the same mass-to-charge ratio, can lead to inaccurate quantification[5]. It is also important to ensure complete recovery during sample extraction; one study showed that the timing of internal standard addition can significantly impact recovery rates[1].
Q4: Are there any common pitfalls to be aware of when analyzing acylcarnitines by LC-MS/MS?
A4: Yes, there are several common pitfalls in acylcarnitine analysis. Isobaric interference is a significant challenge, where different acylcarnitine isomers or other compounds have the same mass and are not separated by the mass spectrometer, leading to false positives or inaccurate quantification[5]. Incomplete derivatization or subsequent hydrolysis of the derivatized product can also lead to inaccurate results[6]. To mitigate these issues, chromatographic separation of isomers is essential for differential diagnosis[7]. Using underivatized analysis methods can also circumvent the problems associated with derivatization[6].
Troubleshooting Guides
Issue 1: Inconsistent this compound Quantification in Replicate Samples
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization | Ensure the complete dissolution of this compound in the chosen solvent. Gentle warming to 37°C and sonication can aid in dissolving the compound[3][4]. |
| Sample degradation during processing | Minimize the time samples are kept at room temperature. Process samples on ice and avoid prolonged exposure to harsh chemical conditions. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent volume transfers, especially for internal standards and sample aliquots. |
| Instrument variability | Run quality control samples throughout the analytical batch to monitor instrument performance and detect any drift. |
Issue 2: Suspected Degradation of this compound Stock Solutions
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | Verify that storage freezers are maintaining the correct temperature (-20°C or -80°C). |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of stock solutions to avoid the degradation that can occur with multiple freeze-thaw cycles[3][4]. |
| Hydrolysis due to solvent pH | Ensure the solvent used for the stock solution is at a neutral to slightly acidic pH. Avoid basic conditions. |
| Extended storage | Do not use stock solutions beyond their recommended stability period (e.g., 1 month at -20°C, 6 months at -80°C)[3][4]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound solid to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, methanol, or water) to achieve the desired concentration.
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the solid is completely dissolved[3][4].
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[3][4].
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from Plasma
This is a general guideline and may need optimization for your specific instrumentation and experimental goals.
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard working solution (containing a stable isotope-labeled analog of this compound).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex again for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 900 µL of 0.1% formic acid in water) for analysis[7].
-
Vortex for 10 seconds before injection into the LC-MS/MS system.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Storage Temperature | Duration | Stability | Reference |
| -80°C | Up to 6 months | Stable | [3][4] |
| -20°C | Up to 1 month | Stable | [3][4] |
| Room Temperature | Not Recommended | Prone to degradation | Inferred from stability data |
| 2-8°C | Short-term (days) | Limited stability | [8] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Mechanism | Recommendation |
| High Temperature | Decreases stability | Increases rate of hydrolysis | Store at -20°C or -80°C; avoid heat during sample prep. |
| High pH (>9) | Decreases stability | Promotes base-catalyzed hydrolysis of the ester bond[2]. | Maintain neutral to slightly acidic pH in solutions. |
| Low pH (<4) with Heat | Decreases stability | Promotes acid-catalyzed hydrolysis of the ester bond[1]. | Avoid harsh acidic conditions, especially with heating. |
| Repeated Freeze-Thaw Cycles | Decreases stability | Physical stress can lead to degradation. | Prepare and use single-use aliquots[3][4]. |
Visualizations
Caption: Primary chemical degradation pathway of this compound via hydrolysis.
Caption: A typical workflow for preparing plasma samples for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metbio.net [metbio.net]
- 4. Pitfalls of neonatal screening for very-long-chain acyl-CoA dehydrogenase deficiency using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of L-Hexanoylcarnitine and its Isomers
Welcome to the technical support center for the chromatographic separation of L-Hexanoylcarnitine and its isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can interfere with its chromatographic analysis?
A1: this compound (C6) can have several structural isomers that may co-elute or have similar mass-to-charge ratios, complicating accurate quantification. Common isomers include other medium-chain acylcarnitines with the same elemental composition but different acyl chain structures. It is crucial to achieve proper chromatographic separation because positional isomers often have similar mass transitions.[1] For instance, while not isomers of hexanoylcarnitine, the separation challenges are similar to those seen with isomers like isobutyrylcarnitine and butyrylcarnitine (C4 isomers) or isovalerylcarnitine and valerylcarnitine (C5 isomers).[2]
Q2: What type of chromatographic column is best suited for separating this compound from its isomers?
A2: Reversed-phase columns, particularly C18 columns, are widely and successfully used for the separation of acylcarnitine isomers.[1][3] For enhanced separation of these polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective and rapid alternative that does not require derivatization. Chiral stationary phases, such as those with teicoplanin-bonded selectors, are necessary for the separation of enantiomers (D- and L-forms).[4]
Q3: Is derivatization necessary for the analysis of this compound and its isomers?
A3: Derivatization is not always necessary, as many modern LC-MS/MS methods can analyze underivatized acylcarnitines.[5] However, derivatization can offer advantages in certain situations. Butylation (to form butyl esters) can increase ionization efficiency, especially for dicarboxylic species.[1] Other derivatization agents, like 3-nitrophenylhydrazine (3NPH) or pentafluorophenacyl trifluoromethanesulfonate, have been used to improve signal intensity and chromatographic behavior.[3][6][7] For enantiomeric separation (D/L isomers), chiral derivatization may be employed if a chiral column is not used.[8][9]
Q4: What are the typical mobile phases used for the separation of acylcarnitines?
A4: The most common mobile phases for reversed-phase separation of acylcarnitines consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, with additives to improve peak shape and ionization efficiency.[1][10] Commonly used additives include formic acid (0.1%) and ammonium formate (2.5 mM to 10 mM).[1] Ion-pairing reagents like heptafluorobutyric acid (HFBA) can also be added to the mobile phase to enhance retention on reversed-phase columns.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | Inadequate chromatographic conditions. | Optimize the gradient elution profile; a shallower gradient can improve separation.[1] Consider a different stationary phase (e.g., a different C18 column or a HILIC column). The addition of an ion-pairing reagent like HFBA to the mobile phase can also enhance resolution.[1] |
| Peak Tailing | Secondary interactions with the stationary phase or column contamination. | Ensure the mobile phase pH is appropriate for the analyte. Flush the column to remove contaminants.[11] Check for extra-column effects such as excessive tubing length or poor connections.[11] |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization or low sample concentration. | Optimize mass spectrometer source parameters. Consider derivatization to enhance ionization efficiency.[1][3] Ensure proper sample preparation to concentrate the analyte.[5] |
| Variable Retention Times | Inconsistent mobile phase composition or column temperature fluctuations. | Prepare fresh mobile phase daily to avoid evaporation and changes in composition.[12] Use a column oven to maintain a stable temperature. Ensure the column is properly equilibrated before each injection. |
| High Backpressure | Blockage in the LC system, often at the column inlet frit or in-line filter. | Install an in-line filter between the injector and the column.[11] Filter all samples and mobile phases.[11] If pressure is still high, reverse-flush the column (if permitted by the manufacturer). |
Experimental Protocols
Protocol 1: Underivatized Separation of Acylcarnitine Isomers by UPLC-MS/MS
This protocol is adapted from a method developed for the separation of various acylcarnitine isomers.[1]
1. Sample Preparation (Plasma):
- To 50 µL of plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., d3-Hexanoylcarnitine).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1]
- Mobile Phase A: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in water[1]
- Mobile Phase B: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in acetonitrile[1]
- Flow Rate: 0.5 mL/min[1]
- Column Temperature: 50°C[1]
- Injection Volume: 10 µL
- Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 100 | 0 | | 0.5 | 100 | 0 | | 3.0 | 65 | 35 | | 6.0 | 65 | 35 | | 9.7 | 40 | 60 | | 10.7 | 5 | 95 |
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (this compound): m/z 260.2
- Product Ion: m/z 85.1 (characteristic fragment for acylcarnitines)[1]
- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for your specific instrument.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of acylcarnitine isomers, which can be used as a benchmark for method development for this compound.
| Compound | Isomer | Typical Retention Time (min) | Resolution (Rs) | Reference |
| Butyrylcarnitine (C4) | n-butyryl | ~4.5 | >1.5 | [2] |
| Isobutyrylcarnitine (C4) | isobutyryl | ~4.2 | [2] | |
| Valerylcarnitine (C5) | n-valeryl | ~5.8 | >1.5 | [2] |
| Isovalerylcarnitine (C5) | isovaleryl | ~5.5 | [2] | |
| Hexanoylcarnitine (C6) | n-hexanoyl | ~7.2 | N/A | [2] |
Note: Retention times and resolution values are highly dependent on the specific chromatographic system and conditions used.
Visualizations
Caption: Workflow for the analysis of this compound and its isomers.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separation and Determination of Carnitine Enantiomers in Infant Formula by Ultra-Performance Convergence Chromatography [qikan.cmes.org]
- 10. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. zivak.com [zivak.com]
Dealing with matrix effects in L-Hexanoylcarnitine analysis
Welcome to the technical support center for the analysis of L-Hexanoylcarnitine and other acylcarnitines. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3][4] In the context of this compound analysis using liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] The primary sources of matrix effects in biological samples like plasma and serum are phospholipids.[5][6][7][8] These endogenous molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, ultimately compromising the reliability of the analytical method.[1][7]
Q2: What are the most common sources of matrix effects in biological samples for acylcarnitine analysis?
A2: The most significant contributors to matrix effects in biological fluids such as plasma, serum, and whole blood are phospholipids.[5][6][7][8] These molecules are highly abundant and can cause ion suppression, leading to reduced sensitivity and reproducibility.[6][7] Other endogenous components like proteins, salts, and metabolites can also contribute to matrix effects.[3] Exogenous substances, such as anticoagulants and dosing vehicles, may also interfere with the analysis.[3] Furthermore, hemolysis, the rupture of red blood cells, can release various compounds into the sample, potentially altering the acylcarnitine profile and introducing interfering substances.[9][10][11][12][13]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:
-
Protein Precipitation (PPT): This is a simple and common method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.[6] However, PPT alone is often insufficient as it does not effectively remove phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from interfering compounds based on their differential solubility in two immiscible liquids.[14] By selecting appropriate solvents and adjusting the pH, LLE can provide a cleaner extract than PPT.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[6] Specific SPE cartridges, such as those utilizing zirconia-coated particles (e.g., HybridSPE), are designed for targeted phospholipid removal.[5][7]
-
Phospholipid Removal Plates/Cartridges: Several commercially available products, like Ostro Pass-through Sample Preparation Plates and Microlute® PLR plates, are specifically designed for the high-throughput removal of phospholipids from plasma and serum samples.[6]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as d3-Hexanoylcarnitine, is considered the gold standard for correcting matrix effects.[15][16][17] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C). Because it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement.[18] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[15][16][17]
Q5: When should I use the standard addition method?
A5: The standard addition method is a powerful technique for overcoming matrix effects when a suitable SIL-IS is not available or when the sample matrix is complex and variable.[19] This method involves adding known amounts of a standard solution of the analyte to aliquots of the sample.[19] By plotting the instrument response against the concentration of the added standard and extrapolating the linear regression to zero response, the endogenous concentration of the analyte in the sample can be determined.[19] This approach effectively calibrates the measurement within the specific matrix of each sample, thus compensating for any sample-specific matrix effects.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Poor sensitivity and signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Ion Suppression | This is a primary cause of low signal intensity.[1][20] Implement a more rigorous sample cleanup method to remove interfering matrix components, particularly phospholipids.[5][6][7][21] Consider using Solid-Phase Extraction (SPE) with phospholipid removal capabilities or a dedicated phospholipid removal plate.[5][6][7] The use of a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression.[15][16] |
| Suboptimal MS/MS Parameters | Optimize the mass spectrometer settings, including collision energy and precursor/product ion selection, for this compound and its internal standard. |
| Inefficient Ionization | Adjust the mobile phase composition. The addition of modifiers like formic acid or ammonium acetate can improve ionization efficiency.[18] |
Problem 2: High variability and poor reproducibility of results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The variability in the composition of biological samples can lead to inconsistent matrix effects.[3] Employing a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for this variability.[15][16][17] Ensure the SIL-IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. |
| Inconsistent Sample Preparation | Automate the sample preparation workflow where possible to minimize human error. Ensure thorough mixing and consistent timing for all steps. |
| Sample Degradation | Acylcarnitines can be susceptible to degradation. Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.[22] |
| Hemolysis | Hemolysis can significantly alter the acylcarnitine profile.[10][11] Visually inspect samples for hemolysis and document its presence. If possible, exclude heavily hemolyzed samples or re-collect them. |
Problem 3: Inaccurate quantification (bias).
| Possible Cause | Suggested Solution |
| Matrix Effects Affecting Calibration | If using an external calibration curve prepared in a simple solvent, matrix effects in the biological samples will lead to biased results. Prepare calibration standards in a surrogate matrix that mimics the biological sample matrix as closely as possible (e.g., charcoal-stripped plasma or a solution of bovine serum albumin).[23][24] Alternatively, use the standard addition method for the most accurate quantification in complex matrices.[19] |
| Absence of a Suitable Internal Standard | Without an appropriate internal standard, variations in sample preparation and instrument response can lead to inaccurate results. A stable isotope-labeled internal standard is the ideal choice.[15][16] |
| Interference from Isobaric Compounds | Other compounds in the sample may have the same mass as this compound, leading to analytical interference. Ensure sufficient chromatographic separation to resolve this compound from any potential isobaric interferences.[25] |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Removal Plates
This protocol is a general guideline for using commercially available phospholipid removal plates (e.g., Ostro, HybridSPE-Phospholipid).
-
Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate concentration of the stable isotope-labeled internal standard (e.g., d3-Hexanoylcarnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Place the phospholipid removal plate on a compatible collection plate.
-
Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Apply a vacuum to pull the sample through the plate into the collection plate.
-
The resulting filtrate is free of phospholipids and precipitated proteins and is ready for LC-MS/MS analysis.
-
Protocol 2: Stable Isotope Dilution Method
-
Internal Standard Spiking:
-
Prepare a working solution of the stable isotope-labeled internal standard (e.g., d3-Hexanoylcarnitine) in the initial extraction solvent (e.g., acetonitrile).
-
Add a fixed volume of this internal standard solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.
-
-
Sample Preparation:
-
Proceed with the chosen sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
-
LC-MS/MS Analysis:
-
Develop an MRM (Multiple Reaction Monitoring) method that includes the specific precursor-to-product ion transitions for both the native this compound and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: Standard Addition Method
-
Sample Aliquoting:
-
Aliquot the sample into at least four separate tubes. One tube will be the unspiked sample, and the others will be spiked with increasing, known concentrations of a certified this compound standard.
-
-
Spiking:
-
Add the standard solutions to the respective sample aliquots. The spike concentrations should be chosen to bracket the expected endogenous concentration of this compound.
-
-
Sample Preparation and Analysis:
-
Process all spiked and unspiked samples using the same sample preparation and LC-MS/MS analysis method.
-
-
Data Analysis:
-
Plot the measured peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness for Phospholipid Removal | Throughput | Cost |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent.[6] | Low to moderate.[6] | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[14] | Moderate to high, depending on solvent selection.[14] | Low to moderate | Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent.[6] | High, especially with targeted cartridges.[5][7] | Moderate | High |
| Phospholipid Removal Plates | Specific removal of phospholipids via filtration or specialized sorbents.[6] | Very High.[5][21] | High | High |
Table 2: Effectiveness of Stable Isotope Dilution for Matrix Effect Correction in Acylcarnitine Analysis
| Analyte | Matrix | Correction Method | Matrix Effect Correction (%) | Reference |
| Acylcarnitines | Human Urine | Deuterium-labeled internal standards | 87.8 - 103 | [15][16][17] |
| (including 2H3-hexanoylcarnitine) |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Carnitine Metabolism Associated with Red Blood Cell Hemolysis - Transfusion News [transfusionnews.com]
- 10. redalyc.org [redalyc.org]
- 11. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. providiongroup.com [providiongroup.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 25. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for L-Hexanoylcarnitine analytical standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Hexanoylcarnitine analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standards?
A1: this compound analytical standards should be stored at -20°C for long-term stability.[1][2] Some suppliers may recommend storage at 2-8°C for shorter periods, but for maintaining integrity over time, -20°C is preferable.[3] The solid material has been shown to be stable for at least two years when stored at -20°C.[1][2] Once dissolved, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is slightly soluble in methanol and water.[1][2] For creating stock solutions, methanol is a commonly used solvent.[1] Dimethyl sulfoxide (DMSO) can also be used, with a high solubility of 250 mg/mL, though ultrasonication may be required to fully dissolve the compound.[4] When preparing aqueous solutions, be aware that this compound is hygroscopic and can absorb atmospheric moisture.[5]
Q3: What is the typical purity of a high-quality this compound analytical standard?
A3: High-quality this compound analytical standards typically have a purity of ≥95% or ≥97.0%, as determined by HPLC or TLC.[1][2][3][6] It is important to check the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the lot you are using. The CoA will also specify the method used for purity assessment.[7]
Q4: What are the potential impurities in this compound analytical standards?
A4: Potential impurities can include water, as this compound is hygroscopic, with some specifications allowing for up to 10% water content.[3][6] Other potential impurities could be residual starting materials from the synthesis process or degradation products. One common impurity in acylcarnitine standards is free L-carnitine due to hydrolysis of the ester bond.[5]
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Acylcarnitines like acetyl-L-carnitine are generally stable in neutral to acidic aqueous solutions but are unstable at a pH greater than 9 due to hydrolysis of the ester linkage.[8] For L-carnitine itself, significant degradation has been observed under acidic and basic conditions when heated.[3] It is recommended to use freshly prepared solutions or properly stored aliquots for experiments. Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Degradation: Accumulation of contaminants or deterioration of the stationary phase.[9] 2. Inappropriate Mobile Phase pH: Can affect the ionization state of this compound and its interaction with the stationary phase.[10] 3. Sample Overload: Injecting too concentrated a sample. 4. Extra-column Volume: Dead volume in tubing or connections.[9] | 1. Column Maintenance: If using a guard column, replace it first. If the problem persists, try washing the analytical column with a strong solvent or backflushing it (if recommended by the manufacturer). If these steps fail, the column may need to be replaced.[9][10] 2. Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analysis. For L-carnitine, a pH of around 3 has been shown to provide good peak shape.[3] 3. Sample Dilution: Dilute the sample and re-inject. 4. System Check: Inspect all tubing and connections for proper fit to minimize dead volume.[9] |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase. 2. Pump Issues: Fluctuations in pump pressure or flow rate. 3. Column Temperature Variation: Inconsistent column temperature. | 1. Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Pump Maintenance: Check the pump for leaks and ensure it is delivering a consistent flow rate. 3. Temperature Control: Use a column oven to maintain a constant temperature. |
| Low Signal Intensity | 1. Incorrect Detection Wavelength: this compound has low UV absorbance.[4] 2. Sample Degradation: The compound may have degraded in solution. | 1. Wavelength Optimization: Use a low UV wavelength for detection, typically around 205-225 nm.[11][12] 2. Fresh Sample Preparation: Prepare fresh sample solutions before analysis. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal or No Peak Detected | 1. Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization. 2. Incorrect MS Parameters: Suboptimal source temperature, gas flows, or collision energy. 3. Analyte Degradation: Instability in the autosampler or during sample preparation. | 1. Sample Preparation: Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[5] 2. MS Optimization: Optimize MS parameters by infusing a standard solution of this compound. 3. Stability Check: Ensure the sample is kept cool in the autosampler and analyze it promptly after preparation. |
| Inaccurate Quantification | 1. Poor Internal Standard Performance: Degradation or incorrect concentration of the internal standard (e.g., d3-L-Hexanoylcarnitine). 2. Non-linear Response: The calibration curve is not linear over the desired concentration range. 3. Adduct Formation: Formation of various adducts (e.g., sodium, potassium) can distribute the ion signal.[13][14] | 1. Internal Standard Check: Verify the purity and concentration of the internal standard. Ensure it is added accurately to all samples and standards. 2. Calibration Curve: Prepare a fresh calibration curve with a wider range of concentrations and use a weighted regression if necessary. 3. Mobile Phase Modification: Add a small amount of an appropriate modifier to the mobile phase (e.g., ammonium formate or acetate) to promote the formation of a single, desired adduct ([M+H]+). |
| Isomeric Interference | 1. Co-elution of Isomers: Other acylcarnitines with the same mass-to-charge ratio may co-elute. | 1. Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of isomers. This may involve using a different column (e.g., HILIC) or modifying the mobile phase gradient.[4] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NO₄ | [15] |
| Molecular Weight | 259.34 g/mol | [15] |
| CAS Number | 22671-29-0 | [3] |
| Appearance | Solid | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Typical Quality Control Specifications for this compound Analytical Standards
| Parameter | Specification | Reference |
| Purity (by HPLC/TLC) | ≥95% - ≥97.0% | [1][2][3][6] |
| Water Content | ≤10% | [3][6] |
| Optical Activity | [α]/D -21.0 ± 2.0°, c = 0.1 in H₂O | [3] |
| Identity | Conforms to structure by NMR | [7] |
Experimental Protocols
Purity Assessment by HPLC-UV
This method is a general guideline and may require optimization based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 3.0) and methanol (95:5 v/v).[12] An ion-pairing agent like sodium 1-heptanesulfonate (0.56 mg/mL) can be added to the mobile phase to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
Identity Confirmation and Quantification by LC-MS/MS
This protocol is adapted from methods for acylcarnitine analysis.
-
LC System: UPLC or HPLC system.
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from high organic to high aqueous, suitable for HILIC separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 260.2 → Product ion (m/z) 85.1
-
d3-L-Hexanoylcarnitine (Internal Standard): Precursor ion (m/z) 263.2 → Product ion (m/z) 85.1
-
-
Sample Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Spike the internal standard into all samples and calibration standards at a fixed concentration. Perform a protein precipitation or solid-phase extraction for biological samples.
Purity Determination by Quantitative NMR (qNMR)
This is a general protocol for qNMR and should be performed by personnel experienced in the technique.
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has resonances that do not overlap with this compound signals.
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., D₂O or Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
_sample refers to this compound
-
_IS refers to the Internal Standard
-
Visualizations
Caption: Workflow for Quality Control of this compound Standards.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines 的合成與 HILIC/MS 分析 [sigmaaldrich.com]
- 5. zivak.com [zivak.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msacl.org [msacl.org]
- 8. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. glsciences.com [glsciences.com]
- 13. acdlabs.com [acdlabs.com]
- 14. support.waters.com [support.waters.com]
- 15. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fragmentation parameters for L-Hexanoylcarnitine in tandem MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fragmentation parameters for L-Hexanoylcarnitine in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?
In positive ion electrospray ionization (ESI) tandem mass spectrometry, this compound (C6 carnitine) typically forms a protonated molecule, [M+H]+, which serves as the precursor ion. The most characteristic and abundant product ion results from a specific fragmentation of the carnitine moiety.
Q2: What is the characteristic fragmentation pattern of acylcarnitines?
Acylcarnitines share a common fragmentation pathway that leads to the formation of a stable product ion at m/z 85. This ion is generated from the carnitine backbone and is often the most intense fragment, making it ideal for quantification and identification in multiple reaction monitoring (MRM) and precursor ion scanning experiments.[3] Another common fragmentation is the neutral loss of trimethylamine (C3H9N), which has a mass of 59 Da.[4][5]
Q3: What is a typical collision energy (CE) for the fragmentation of this compound?
For the MRM transition of m/z 260.2 → 85.0 for this compound, a collision energy of 20 eV has been reported.[1] Generally, for medium-chain acylcarnitines (MCACs), the collision energy ranges from 20-25 eV .[1] However, the optimal collision energy can vary depending on the mass spectrometer, so it is crucial to optimize this parameter for your specific instrument and experimental conditions.
Data Presentation
Table 1: Key Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 260.2 | [1] |
| Product Ion (m/z) | 85.0 | [1] |
| Reported Collision Energy (eV) | 20 | [1] |
| General CE Range for MCACs (eV) | 20-25 | [1] |
Experimental Protocols
Protocol for Optimizing Collision Energy for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer in MRM mode.
1. Standard Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
- Prepare a working standard solution by diluting the stock solution to a concentration of 1 µg/mL in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Mass Spectrometer Setup:
- Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Set the mass spectrometer to positive ion ESI mode.
- Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and robust signal for the precursor ion (m/z 260.2).
3. Collision Energy Optimization:
- Set up an MRM experiment with the precursor ion m/z 260.2 and the product ion m/z 85.0.
- Create a series of experiments where the collision energy is ramped over a range of values. A typical starting range for a medium-chain acylcarnitine would be 10 to 40 eV, with increments of 2 eV.
- Acquire data for each collision energy value, ensuring enough time for the signal to stabilize at each step.
4. Data Analysis:
- Plot the intensity of the product ion (m/z 85.0) as a function of the collision energy.
- The optimal collision energy is the value that produces the highest intensity for the product ion.
- It is advisable to also check for the formation of other fragment ions at different collision energies to have a complete fragmentation profile.
Mandatory Visualization
Caption: Workflow for optimizing collision energy for this compound analysis.
Troubleshooting Guide
Q4: I am observing a low intensity for the m/z 85 product ion. What are the possible causes and solutions?
-
Suboptimal Collision Energy: The applied collision energy may be too low or too high.
-
Solution: Perform a collision energy optimization experiment as described in the protocol above to find the optimal value for your instrument.
-
-
Poor Ionization Efficiency: The source conditions may not be optimal for this compound.
-
Solution: Re-optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and source temperature, while infusing the this compound standard.
-
-
Sample Derivatization Issues: If you are derivatizing your samples (e.g., to butyl esters), the reaction may be incomplete.[6]
-
Solution: Review your derivatization protocol, ensuring correct reagent concentrations, reaction time, and temperature.
-
-
Matrix Effects: Components in your sample matrix may be suppressing the ionization of this compound.
-
Solution: Improve your sample preparation to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects.
-
Q5: I am seeing other peaks in my chromatogram with the same MRM transition, leading to potential interference. How can I address this?
-
Isomeric Interference: Other acylcarnitines with the same mass (isomers) can produce the same precursor and product ions. For example, isomers of C6-carnitine may exist.
-
In-Source Fragmentation: The analyte may be fragmenting in the ion source before reaching the collision cell.
-
Solution: Reduce the energy in the ion source by lowering voltages on components like the cone, skimmer, or fragmentor. This will promote the integrity of the precursor ion.
-
Q6: The ratio of the precursor to product ion is inconsistent across my samples. What could be the cause?
-
Fluctuating Collision Cell Pressure: The pressure of the collision gas (e.g., argon) can affect fragmentation efficiency.
-
Solution: Ensure that the collision gas supply is stable and the pressure is set to the manufacturer's recommended level for your instrument.
-
-
Detuning of the Mass Spectrometer: The instrument may require tuning and calibration.
-
Solution: Perform a full system tune and calibration according to the manufacturer's protocol. This will ensure that the mass accuracy and resolution are optimal.
-
Caption: A logical flow diagram for troubleshooting low product ion intensity.
References
- 1. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H25NO4 | CID 3246938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Hexanoylcarnitine as a Biomarker for Liver Disease: A Comparative Validation Guide
Introduction
The landscape of liver disease diagnostics is actively evolving, with a growing need for non-invasive biomarkers that can accurately detect and stage various hepatic pathologies, from non-alcoholic fatty liver disease (NAFLD) to fibrosis and hepatocellular carcinoma (HCC). Alterations in cellular metabolism are a hallmark of liver disease, and as such, metabolic biomarkers have garnered significant interest. Among these, acylcarnitines, which are essential intermediates in the mitochondrial fatty acid β-oxidation, have emerged as promising candidates. This guide provides a comprehensive comparison of L-Hexanoylcarnitine and the broader acylcarnitine profile against traditional liver function tests, supported by experimental data and detailed methodologies.
While specific validation of this compound as a standalone biomarker is still an area of ongoing research, its inclusion in acylcarnitine panels has shown diagnostic potential. Studies on the broader acylcarnitine profile reveal significant alterations in the serum levels of various acylcarnitines in patients with liver disease, suggesting that a panel of these markers may offer superior diagnostic accuracy compared to conventional biomarkers.
Comparative Data of Acylcarnitine Profiles in Liver Disease
Current research indicates that the diagnostic strength of acylcarnitines lies in the analysis of their collective profile rather than a single species. The following table summarizes the observed changes in serum acylcarnitine levels across different stages of liver disease as reported in metabolomic studies.
| Biomarker Panel | NAFLD | Liver Fibrosis | Hepatocellular Carcinoma (HCC) | Reference Standard: ALT/AST |
| This compound (C6) | Variable | Generally Unchanged or Slightly Decreased | Decreased in some non-SH HCC cases[1] | Elevated in liver injury |
| Short-Chain Acylcarnitines (e.g., C2, C3, C4, C5) | Altered Levels[2] | C5:0 exhibits a downward trend with progression[3][4] | Generally Decreased[5] | Elevated in liver injury |
| Medium-Chain Acylcarnitines (e.g., C8, C10, C12) | Altered Levels[2] | Variable | Generally Decreased[5] | Elevated in liver injury |
| Long-Chain Acylcarnitines (e.g., C14, C16, C18) | Increased Levels[2] | AC14:1 and AC18:1 increase with fibrosis progression[3][4] | Generally Increased[3][5] | Elevated in liver injury |
| Performance Metrics | AUC for some long-chain acylcarnitines >0.9 for NAFLD detection[2] | Correlation with fibrosis stage observed for certain acylcarnitines[3][4] | A low level of acylcarnitine was an independent factor for early HCC diagnosis in non-SH patients[6] | Limited specificity, can be elevated in other conditions |
Experimental Protocols
The quantification of this compound and other acylcarnitines in biological samples is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these metabolites.
Protocol: Quantification of Acylcarnitine Panel in Human Plasma by LC-MS/MS
This protocol is a synthesized methodology based on common practices described in the literature[6][7][8].
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing a mixture of isotopically labeled internal standards, including D3-Hexanoylcarnitine).
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the acylcarnitines based on their hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each acylcarnitine and their corresponding internal standards are monitored. For this compound, a common transition is m/z 260.2 → 85.1.
-
Data Analysis: The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve prepared with known concentrations of analytical standards.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the crucial role of L-carnitine and acylcarnitines, including this compound, in the transport of fatty acids into the mitochondria for energy production. Disruptions in this pathway are implicated in the pathophysiology of fatty liver disease.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Biomarker Validation Workflow
The validation of a new biomarker, such as an acylcarnitine panel, follows a rigorous, multi-phased process to establish its clinical utility.
Caption: A streamlined workflow for biomarker validation.
Conclusion
The validation of this compound as a standalone biomarker for liver disease requires further dedicated research. However, the existing body of evidence strongly suggests that the analysis of the complete acylcarnitine profile provides a sensitive and specific readout of the metabolic dysregulation characteristic of liver diseases like NAFLD and HCC. Panels of acylcarnitines, which include this compound, have the potential to outperform traditional liver biomarkers by offering a more nuanced view of the underlying pathophysiology. As analytical techniques continue to improve and larger cohort studies are conducted, the clinical utility of acylcarnitine profiling in the management of liver disease is expected to become increasingly prominent.
References
- 1. Acylcarnitine: Useful biomarker for early diagnosis of hepatocellular carcinoma in non-steatohepatitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
A Comparative Analysis of L-Hexanoylcarnitine and Other Medium-Chain Acylcarnitines in Cellular Metabolism and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acylcarnitines (MCACs) are pivotal intermediates in cellular energy metabolism, facilitating the transport of medium-chain fatty acids into the mitochondria for β-oxidation. L-Hexanoylcarnitine (C6), along with other MCACs like L-octanoylcarnitine (C8) and L-decanoylcarnitine (C10), are increasingly recognized not only for their bioenergetic roles but also as potential signaling molecules and biomarkers in various metabolic diseases.[1][2] Dysregulation in the profiles of these molecules has been associated with conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, gestational diabetes, type 2 diabetes, and diabetic cardiomyopathy.[3][4][5] This guide provides a comparative analysis of this compound and other prevalent MCACs, focusing on their performance in key biological processes, supported by experimental data and detailed methodologies.
Biochemical and Physicochemical Properties
Acylcarnitines are formed through the esterification of L-carnitine with fatty acyl-CoAs. The length of the acyl chain significantly influences their physicochemical properties, such as water solubility, which generally decreases as the carbon chain elongates. These properties, in turn, affect their distribution and function within different tissues.
| Property | This compound (C6) | L-Octanoylcarnitine (C8) | L-Decanoylcarnitine (C10) |
| Molecular Formula | C₁₃H₂₅NO₄ | C₁₅H₂₉NO₄ | C₁₇H₃₃NO₄ |
| Molecular Weight | 259.34 g/mol | 287.40 g/mol | 315.45 g/mol |
| Acyl Chain Length | 6 carbons | 8 carbons | 10 carbons |
| Primary Associated Deficiency | MCAD Deficiency | MCAD Deficiency | MCAD Deficiency |
| Normal Plasma Concentration (Children 1-13 years) | 0.031 (0.015-0.053) µM[6] | Typically elevated in MCAD deficiency[3] | Typically elevated in MCAD deficiency[3] |
Comparative Performance in Biological Systems
Mitochondrial Metabolism
MCACs are central to mitochondrial fatty acid oxidation. While they share the same fundamental role, their chain length can influence their metabolic processing and potential impact on mitochondrial function, especially under conditions of metabolic stress. The precursors of MCACs, the medium-chain acyl-CoAs, have been shown to inhibit key mitochondrial enzyme complexes, with the effect being dependent on chain length. For instance, octanoyl-CoA has been demonstrated to inhibit complex III of the electron transport chain.[6]
Experimental Data Summary: Impact on Mitochondrial Function
Direct comparative studies on the effects of this compound versus other MCACs on mitochondrial respiration are limited. However, studies on their acyl-CoA precursors suggest chain-length dependent inhibitory effects on key mitochondrial dehydrogenases.[6]
| Parameter | This compound (C6) | L-Octanoylcarnitine (C8) | L-Decanoylcarnitine (C10) | Reference |
| Effect on Pyruvate Dehydrogenase Complex (via Acyl-CoA) | Inhibitory | More pronounced inhibition than shorter chains | Inhibitory, chain-length dependency observed | [6] |
| Effect on α-Ketoglutarate Dehydrogenase (via Acyl-CoA) | Inhibitory | More pronounced inhibition than shorter chains | Inhibitory, chain-length dependency observed | [6] |
| Effect on Electron Transport Chain Complex III (via Acyl-CoA) | Not specified | Inhibitory | Not specified | [6] |
Inflammatory Signaling
Recent evidence suggests that acylcarnitines can act as signaling molecules, particularly in the context of inflammation. However, this effect appears to be highly dependent on the length of the acyl chain. Studies have shown that long-chain acylcarnitines (C14 and longer) can induce the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and stimulate the secretion of inflammatory cytokines in macrophages.[7][8] In contrast, shorter-chain acylcarnitines, including the medium-chain species, did not elicit a pro-inflammatory response under the same experimental conditions.[7]
Experimental Data Summary: Pro-inflammatory Potential
| Cell Type | Acylcarnitine | Concentration | Pro-inflammatory Effect (e.g., Cytokine Release) | Reference |
| RAW 264.7 Macrophages | This compound (C6) | 25 µM | No significant induction of COX-2 | [7] |
| RAW 264.7 Macrophages | L-Octanoylcarnitine (C8) | 25 µM | No significant induction of COX-2 | [7] |
| RAW 264.7 Macrophages | L-Decanoylcarnitine (C10) | 25 µM | No significant induction of COX-2 | [7] |
| RAW 264.7 Macrophages | L-Myristoylcarnitine (C14) | 5-25 µM | Dose-dependent increase in TNFα, MIP2, MCP1 secretion | [7] |
This suggests that while elevated levels of MCACs are associated with inflammatory metabolic states like type 2 diabetes, they may not be the direct initiators of the inflammatory signaling cascade in the same manner as their long-chain counterparts.
Signaling Pathways and Experimental Workflows
General Acylcarnitine-Mediated Pro-inflammatory Signaling
While MCACs have not been shown to be directly pro-inflammatory, long-chain acylcarnitines activate classical pro-inflammatory signaling pathways. L-myristoylcarnitine (C14), for example, has been shown to induce the phosphorylation of JNK and ERK, which are key components of the MAPK signaling pathway that can lead to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression.[7][8] This activation appears to be blunted by the knockdown of MyD88, a key adaptor protein in many pattern recognition receptor pathways.[7]
Caption: Hypothetical signaling pathway for long-chain acylcarnitine-induced inflammation.
Experimental Workflow: Comparative Analysis of MCAC Effects on Cytokine Secretion
The following workflow outlines a typical experiment to compare the pro-inflammatory potential of different MCACs.
Caption: Workflow for comparing MCAC-induced cytokine secretion in macrophages.
Experimental Protocols
Protocol 1: In Vitro Acylcarnitine Treatment and Cytokine Measurement
This protocol is adapted from studies investigating the pro-inflammatory effects of acylcarnitines.[6]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a density of 1.5 x 10⁶ cells per well in 6-well plates.
2. Serum Starvation and Treatment:
-
The following day, replace the culture medium with DMEM containing 0.25% FBS and incubate for 4-6 hours.
-
Prepare stock solutions of this compound, L-octanoylcarnitine, and L-decanoylcarnitine in sterile water.
-
Treat cells with a range of concentrations for each acylcarnitine (e.g., 5, 10, 25, 50 µM) for 18 hours. Include a vehicle control (sterile water) and a positive control (LPS, 0.2 ng/mL).
3. Supernatant Collection and Cytokine Analysis:
-
After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Store supernatants at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNFα, MIP2, MCP1) using a multiplex bead-based assay (e.g., Milliplex MAP) or specific ELISAs, according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize cytokine concentrations to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the effects of different acylcarnitines at various concentrations.
Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol provides a general framework for assessing the impact of MCACs on mitochondrial oxygen consumption in permeabilized cells.[9][10]
1. Cell Preparation:
-
Culture cells of interest (e.g., C2C12 myotubes, hepatocytes) to confluence.
-
Permeabilize cells with a mild detergent (e.g., digitonin) to allow for the entry of substrates into the mitochondria while maintaining mitochondrial integrity.
2. High-Resolution Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the permeabilized cells to the respirometer chambers containing a respiration buffer.
-
Measure basal respiration.
-
Sequentially add different MCACs (this compound, L-octanoylcarnitine, L-decanoylcarnitine) as substrates, typically in the presence of L-malate and free L-carnitine, to assess their ability to fuel β-oxidation.
-
Measure the oxygen consumption rate (OCR) after each addition.
-
As controls, use other mitochondrial substrates (e.g., pyruvate, glutamate, succinate) to assess the function of different parts of the electron transport chain.
3. Data Analysis:
-
Calculate the specific OCR for each MCAC.
-
Compare the maximal respiration rates supported by each MCAC.
-
Perform statistical analysis to determine significant differences in the respiratory capacity supported by each MCAC.
Conclusion
This compound and other medium-chain acylcarnitines are integral to cellular energy homeostasis. While their accumulation is a hallmark of several metabolic disorders, current evidence suggests that, unlike their long-chain counterparts, they do not directly trigger pro-inflammatory signaling pathways in macrophages. Their primary impact on cellular function likely stems from their role in mitochondrial metabolism, where their respective acyl-CoA precursors can exert chain-length dependent inhibitory effects on key enzyme complexes. Further research employing direct comparative studies is necessary to fully elucidate the nuanced differences in the biological activities of individual MCACs and their potential as specific therapeutic targets or diagnostic markers. The provided protocols offer a foundation for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 4. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased mitochondrial substrate sensitivity in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for L-Hexanoylcarnitine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of L-Hexanoylcarnitine, a key biomarker in metabolic research. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and cross-validation of analytical techniques for reliable and reproducible measurement in biological matrices.
Introduction
This compound is a medium-chain acylcarnitine that plays a role in fatty acid metabolism. Its accurate quantification in biological samples such as plasma, urine, and tissues is crucial for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in areas like diabetes and metabolic syndrome.[1] The two primary analytical methods employed for the measurement of this compound and other acylcarnitines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide will compare these methods, providing available performance data and detailed protocols to facilitate cross-validation efforts.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of LC-MS/MS and ELISA for the analysis of acylcarnitines, including this compound. Data is compiled from various studies and manufacturer specifications.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography followed by mass-based detection and quantification. | Immunoenzymatic reaction for quantitative detection. |
| Specificity | High, capable of distinguishing isomers.[1][2] | Can be subject to cross-reactivity with similar structures.[3] |
| Sensitivity (LOD/LOQ) | High sensitivity with LODs around 0.5 ng/ml for some acylcarnitines.[4] | Sensitivity varies, with some kits having a sensitivity of ~0.078 ng/ml.[5][6] |
| Linearity Range | Wide dynamic range, e.g., 5-200 ng/ml for many acylcarnitines.[4] | Typically narrower, e.g., 0.312-20 ng/ml.[5] |
| Precision (CV%) | Intra-assay CV <8%; Inter-assay CV <10%.[7] | Intra-assay CV <8%; Inter-assay CV <10%.[7] |
| Accuracy (Recovery %) | Typically >88%.[4] | Recovery rates can range from 87-95%.[8] |
| Sample Throughput | Moderate, with run times around 7-22 minutes per sample.[1][4] | High, suitable for screening large numbers of samples. |
| Derivatization | Often required (e.g., butylation) to improve chromatographic properties, though methods for underivatized analysis exist.[9][10][11] | Not required. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the quantification of this compound in plasma.
a. Sample Preparation (Butylation) [9][11]
-
To 10 µL of plasma, add an internal standard solution containing a stable isotope-labeled analogue of this compound.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporate the reagent and reconstitute the sample in the mobile phase for injection.
b. Chromatographic Separation [1][2]
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is commonly used.[1][2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is used to separate the acylcarnitines.
-
Flow Rate: Typically 0.5 mL/min.[1]
c. Mass Spectrometric Detection [1][9][12]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[13] The precursor ion for this compound butyl ester is selected and fragmented, and a specific product ion is monitored.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a sandwich ELISA, which can be adapted for this compound.
a. Plate Preparation [14]
-
A microplate is pre-coated with a capture antibody specific for L-Carnitine or a related acylcarnitine.
-
Add standards and samples to the wells and incubate for 1-2 hours at 37°C.[7][16]
-
Wash the wells with a wash buffer to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target analyte and incubate.
-
Wash the wells again.
-
Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Wash the wells.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of analyte present.[15]
-
Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm using a microplate reader.[7]
Mandatory Visualization
Cross-Validation Workflow Diagram
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for this compound measurement.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway Context (Hypothetical)
While this compound is a metabolite and not part of a signaling pathway in the traditional sense, its metabolism is intrinsically linked to fatty acid oxidation. The following diagram illustrates this relationship.
Caption: Role of this compound in fatty acid transport.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. biomatik.com [biomatik.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Human L-Carnitine ELISA Kit [elkbiotech.com]
- 9. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. msacl.org [msacl.org]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 15. sinogeneclon.com [sinogeneclon.com]
- 16. assaybiotechnology.com [assaybiotechnology.com]
L-Hexanoylcarnitine vs. L-Carnitine: A Comparative Functional Analysis for Researchers
In the landscape of metabolic research and drug development, understanding the nuanced roles of endogenous molecules and their derivatives is paramount. This guide provides a comparative functional overview of L-Hexanoylcarnitine and its parent molecule, L-carnitine. While L-carnitine is extensively studied for its critical role in cellular energy metabolism, the specific functions of this compound, a medium-chain acylcarnitine, are less defined, with current knowledge primarily positioning it as a biomarker for certain metabolic disorders. This document aims to synthesize the available data, present relevant experimental protocols for comparative studies, and visualize key metabolic and experimental pathways to aid researchers in designing future investigations.
Data Presentation: A Comparative Overview
Direct comparative functional data between this compound and L-carnitine is notably scarce in publicly available literature. The following tables summarize the established functional roles and quantitative data for L-carnitine, while highlighting the current knowledge gaps for this compound. This presentation underscores the need for direct comparative experimental studies.
Table 1: Functional Comparison
| Feature | This compound | L-Carnitine |
| Primary Function | Transport of medium-chain fatty acids (Hexanoic Acid) into the mitochondria for β-oxidation (inferred).[1] | Transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3][4][5][6][7] |
| Metabolic Role | Intermediate in fatty acid metabolism; biomarker for medium-chain acyl-CoA dehydrogenase deficiency.[1] | Essential for energy production from fats, modulation of the acyl-CoA/CoA ratio, and removal of toxic acyl groups.[2][8] |
| Antioxidant Activity | Not well-characterized. | Exhibits direct antioxidant properties and protects against oxidative stress.[4] |
| Anti-inflammatory Effects | Not well-characterized. | Reduces levels of pro-inflammatory cytokines such as CRP, IL-6, and TNF-α.[6] |
| Neuroprotective Properties | Not well-characterized. | Demonstrates neuroprotective effects in models of ischemia and neurodegenerative diseases.[5] |
Table 2: Quantitative Data on Anti-inflammatory Effects of L-Carnitine
| Inflammatory Marker | Effect of L-Carnitine Supplementation | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Reference |
| C-reactive protein (CRP) | Significant Reduction | -0.10 mg/L | -0.14 to -0.06 | <0.001 | [9] |
| Interleukin-6 (IL-6) | Significant Reduction | -1.87 pg/mL | -2.80 to -0.95 | <0.001 | [9] |
| Tumor necrosis factor-α (TNF-α) | Significant Reduction | -1.43 pg/mL | -2.03 to -0.84 | <0.001 | [9] |
Note: No comparable quantitative data is currently available for this compound.
Experimental Protocols
To facilitate direct comparative studies, this section outlines detailed methodologies for key experiments.
Fatty Acid Oxidation Assay using Radiolabeled Substrates
This protocol allows for the direct measurement of the rate of fatty acid β-oxidation.
Objective: To quantify and compare the rate of β-oxidation of hexanoic acid (for this compound) and a long-chain fatty acid (e.g., palmitic acid, for L-carnitine) in a cellular model.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Culture medium and supplements
-
[1-¹⁴C]Hexanoic acid and [1-¹⁴C]Palmitic acid
-
L-carnitine and this compound
-
Scintillation fluid and vials
-
Scintillation counter
-
Perchloric acid
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with serum-free medium and pre-incubate with either L-carnitine or this compound at desired concentrations for a specified time.
-
Initiation of Assay: Add the reaction mixture containing the respective radiolabeled fatty acid ([1-¹⁴C]Hexanoic acid for this compound treated cells, and [1-¹⁴C]Palmitic acid for L-carnitine treated cells) to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid. This will precipitate unoxidized fatty acids.
-
Separation of Metabolites: Centrifuge the plates to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
-
Quantification: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction and normalized to the protein concentration of the cell lysate.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol assesses the impact of the compounds on mitochondrial function by measuring the oxygen consumption rate (OCR).
Objective: To compare the effects of this compound and L-carnitine on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cell line of interest
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
L-carnitine and this compound
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with either this compound or L-carnitine at various concentrations for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: The Seahorse Wave software will calculate key parameters of mitochondrial respiration.
Quantification of Inflammatory Markers (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.
Objective: To compare the anti-inflammatory effects of this compound and L-carnitine.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
L-carnitine and this compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate macrophages and pre-treat with different concentrations of this compound or L-carnitine for a specified time.
-
Inflammatory Challenge: Stimulate the cells with LPS to induce an inflammatory response.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the effects of the two compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-Carnitine's role in fatty acid transport for β-oxidation.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Caption: Workflow for assessing anti-inflammatory effects.
Conclusion
L-carnitine is a well-established and crucial component of cellular energy metabolism with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. In contrast, this compound, while structurally related, remains largely uncharacterized from a functional standpoint, primarily serving as a clinical biomarker. The provided experimental protocols offer a robust framework for conducting direct comparative studies to elucidate the specific functional roles of this compound. Such research is essential for a comprehensive understanding of acylcarnitine biology and could unveil novel therapeutic avenues for metabolic and inflammatory diseases. The significant gap in the literature regarding the functional bioactivity of this compound presents a clear opportunity for impactful research in the fields of cellular metabolism and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effect of L-Carnitine against Glyceraldehyde-Induced Metabolic Impairment: Possible Implications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of L-carnitine supplementation on inflammatory and anti-inflammatory markers in adults: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. repozitorij.unizg.hr [repozitorij.unizg.hr]
- 9. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for L-Hexanoylcarnitine in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Hexanoylcarnitine (C6), a medium-chain acylcarnitine, and the methodologies for establishing its reference ranges in healthy populations. Accurate reference ranges are crucial for the diagnosis and monitoring of metabolic disorders, as well as for research in areas such as fatty acid oxidation and mitochondrial function. This document details established reference intervals, compares analytical methodologies, and outlines the metabolic pathways involving this compound.
Reference Ranges for this compound (C6)
Establishing accurate reference ranges for this compound is essential for distinguishing between normal physiological variation and pathological states. These ranges can be influenced by factors such as age, sex, and fasting status. The following tables summarize reported reference ranges for this compound in plasma/serum and dried blood spots (DBS) from healthy individuals across different age groups. It is important to note that reference intervals can vary between laboratories due to differences in analytical methods and patient populations.
Table 1: this compound (C6) Reference Ranges in Plasma/Serum
| Population | Age Group | Reference Range (µmol/L) | Analytical Method |
| Pediatric | ≤ 7 days | < 0.14[1][2] | Tandem Mass Spectrometry (MS/MS) |
| 8 days - 7 years | < 0.23[1][2] | Tandem Mass Spectrometry (MS/MS) | |
| ≥ 8 years | < 0.17[1][2] | Tandem Mass Spectrometry (MS/MS) | |
| Adult | Not Specified | 0 - 0.1[3] | Not Specified |
| Adult | Not Specified | 0.00 - 0.30 (nmol/mL) | Not Specified[4] |
Table 2: this compound (C6) Reference Ranges in Dried Blood Spots (DBS) for Newborn Screening
| Population | Age Group | Reference Range (µmol/L) | Analytical Method |
| Neonates | 0 - 7 days | 0.01 - 0.13 | Tandem Mass Spectrometry (MS/MS) |
| Neonates | Not Specified | 0.1 - 0.5 (mean 0.1, max 2.2)[5] | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols for this compound Analysis
The gold standard for the quantitative analysis of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) or flow injection analysis (FIA-MS/MS).
Key Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
1. Sample Preparation:
-
Plasma/Serum: A common method involves protein precipitation with an organic solvent like methanol.
-
Dried Blood Spots (DBS): A small punch from the DBS is extracted with a solvent, often containing internal standards.
-
Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters. This is typically achieved by incubation with acidified butanol (e.g., 3N HCl in n-butanol) at an elevated temperature.
2. Instrumental Analysis:
-
Flow Injection Analysis (FIA-MS/MS): The prepared sample extract is directly injected into the mass spectrometer. This method is rapid and suitable for high-throughput screening.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The sample extract is first separated on a liquid chromatography column (typically a C8 or C18 reversed-phase column) before entering the mass spectrometer. This provides better separation of isomers and reduces matrix effects.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used. The instrument is operated in positive electrospray ionization (ESI) mode. For acylcarnitine analysis, a precursor ion scan of m/z 85 is often employed, as this is a characteristic fragment ion for all carnitine esters. Alternatively, multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity, monitoring the transition from the precursor ion of this compound to the m/z 85 product ion.
3. Quantification:
-
Quantification is typically performed using a stable isotope-labeled internal standard for this compound. A calibration curve is generated using standards of known concentrations.
Below is a DOT script for a generalized experimental workflow for this compound analysis.
Comparison of Analytical Methods
While tandem mass spectrometry is the most widely used technique, other methods have been employed for the analysis of carnitine and its esters.
Table 3: Comparison of Analytical Methods for Acylcarnitine Analysis
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (MS/MS) | Mass-to-charge ratio analysis of molecular and fragment ions. | High sensitivity and specificity, high-throughput capabilities, can analyze a wide profile of acylcarnitines simultaneously.[6] | High initial instrument cost, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution, can provide detailed structural information.[5] | Requires derivatization to make acylcarnitines volatile, which can be a complex and time-consuming process.[6] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation followed by detection based on light absorption or emission. | Lower instrument cost compared to MS, widely available. | Lower sensitivity and specificity than MS, may require derivatization for detection, not suitable for comprehensive profiling. |
| Capillary Electrophoresis (CE) | Separation based on the migration of charged molecules in an electric field. | High separation efficiency, small sample volume requirement.[1][2] | Can have lower sensitivity and reproducibility compared to LC-MS/MS.[3] |
| Enzymatic Assays | Use of specific enzymes to produce a measurable signal (e.g., colorimetric or fluorometric). | Relatively simple and inexpensive, suitable for measuring total or free carnitine. | Not specific for individual acylcarnitines like this compound, can have interferences.[7] |
Metabolic Signaling Pathway
This compound is an intermediate in the beta-oxidation of fatty acids. It is formed from hexanoyl-CoA, a product of the breakdown of medium-chain fatty acids. The carnitine shuttle system is responsible for transporting these fatty acyl groups into the mitochondria for energy production.
The following DOT script illustrates the role of this compound in the context of mitochondrial fatty acid beta-oxidation.
References
- 1. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]
- 2. Reactome | Beta oxidation of hexanoyl-CoA to butanoyl-CoA [reactome.org]
- 3. revvity.com [revvity.com]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 7. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
A Comparative Guide to L-Hexanoylcarnitine Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Hexanoylcarnitine, a key biomarker in fatty acid metabolism, is crucial for the diagnosis and monitoring of various metabolic disorders. This guide provides an objective comparison of analytical methodologies for this compound quantification, supported by experimental data from various studies. While direct inter-laboratory comparison data is not always publicly available, this document synthesizes performance characteristics from validated methods to offer a comparative overview.
Quantitative Data Presentation
The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound in biological matrices. This data is compiled from published literature and application notes to provide a comparative baseline for laboratory performance.
| Parameter | Method 1 (Urine)[1] | Method 2 (Plasma & Liver)[2][3] |
| Instrumentation | UPLC-Tandem Quadrupole MS | LC-Tandem Quadrupole MS |
| Matrix | Urine | Plasma, Liver |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | Not explicitly stated for C6, but high sensitivity is reported. |
| Linearity Range | 3 - 40 ng/mL | Not explicitly stated for C6, but validated for a range of acylcarnitines. |
| Accuracy (Bias %) | -3.25% to 8.20% | 89% to 120% (plasma), 81% to 108% (liver)[2] |
| Precision (CV %) | Inter-day: 0.89% to 9.75% | Intra- and Inter-day precision demonstrated.[2] |
| Internal Standard | Hexanoyl-L-carnitine-d3 | d3-hexanoyl-carnitine |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are summarized protocols for the key experiments cited in the quantification of this compound.
Method 1: UPLC-MS/MS for this compound in Urine[1]
-
Sample Preparation:
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.
-
Dilute 20 µL of the supernatant with 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of an internal standard mixture containing Hexanoyl-L-carnitine-d3.
-
-
Chromatography:
-
System: ACQUITY UPLC System
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm
-
Mobile Phase: Gradient elution with a reversed-phase method.
-
Run Time: 10 minutes.
-
-
Mass Spectrometry:
-
System: Xevo TQ-S Tandem Quadrupole Mass Spectrometer
-
Ionization: Positive ion electrospray (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: LC-MS/MS for Acylcarnitines in Plasma and Tissues[2][3]
-
Sample Preparation:
-
Spike plasma or tissue homogenate with a mixture of stable isotope-labeled internal standards, including d3-hexanoyl-carnitine.
-
Perform protein precipitation.
-
Derivatize the extracted acylcarnitines.
-
-
Chromatography:
-
Column: Zorbax Eclipse XDB-C18, 3.0 mm × 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.
-
Gradient: A linear gradient is used to separate the acylcarnitines.
-
Run Time: 22 minutes.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Workflow for this compound Quantification
The following diagram illustrates a typical experimental workflow for the quantification of this compound from biological samples using LC-MS/MS.
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The quantification of this compound is a direct measure of a metabolic intermediate rather than a signaling pathway. The logical relationship in its analysis follows the experimental workflow outlined above, from sample acquisition to data interpretation. The accuracy of this workflow is paramount for the reliable use of this compound as a biomarker in clinical and research settings. The variability observed in inter-laboratory comparisons underscores the importance of standardized protocols and the use of certified reference materials to ensure data harmonization.[4]
References
The diagnostic potential of L-Hexanoylcarnitine compared to existing biomarkers
In the landscape of metabolic biomarker discovery, L-Hexanoylcarnitine (C6), a medium-chain acylcarnitine, has emerged as a molecule of interest. This guide provides a comprehensive comparison of the diagnostic potential of this compound against existing biomarkers in key metabolic disorders. The following sections detail its performance, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this biomarker.
This compound in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive disorder of fatty acid oxidation. The gold standard for newborn screening and diagnosis of MCADD is the measurement of acylcarnitines in dried blood spots by tandem mass spectrometry (MS/MS).
Comparison with the Primary Biomarker: Octanoylcarnitine (C8)
In MCADD, the primary diagnostic biomarker is Octanoylcarnitine (C8), with this compound (C6) serving as a crucial secondary marker. While both are elevated, C8 shows a more pronounced increase. Newborn screening programs primarily rely on elevated C8 levels, often supplemented by elevated C6 and Decanoylcarnitine (C10) levels, to identify potential cases.[1][2] Ratios such as C8/C10 and C8/C2 are also informative for diagnosing MCADD.[1][3]
The diagnostic utility of this compound is most significant when considered in conjunction with C8. Studies have shown that in confirmed MCADD cases, both C6 and C8 levels are markedly elevated compared to healthy newborns.[4] The concentrations of these acylcarnitines can also correlate with the severity of the disease, with lower residual enzyme activity associated with higher concentrations of C6 and C8.[4][5]
Data Presentation: Acylcarnitine Levels in MCADD
| Biomarker | MCADD Patients (µmol/L) | Healthy Newborns (µmol/L) | Key Diagnostic Features |
| This compound (C6) | Elevated (up to 5.11)[4] | ≤ 0.2 ± 0.1[4] | Important secondary marker; elevated alongside C8. |
| Octanoylcarnitine (C8) | Highly elevated (up to 52.03)[4] | ≤ 0.3 ± 0.1[4] | Primary and most sensitive biomarker for MCADD.[1] |
| Decanoylcarnitine (C10) | Often elevated | ≤ 0.3 ± 0.1[4] | Used in diagnostic ratios (e.g., C8/C10). |
| C8/C10 Ratio | Significantly increased | Normal | A key diagnostic ratio.[3] |
| C8/C2 Ratio | Increased | Normal | Another informative diagnostic ratio.[3] |
This compound in Other Metabolic Disorders
Glutaric Aciduria Type II (GAII)
Glutaric Aciduria Type II (GAII), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is another inborn error of metabolism affecting fatty acid and amino acid oxidation.[6] The diagnostic approach for GAII involves urinary organic acid analysis and plasma acylcarnitine profiling.[6][7]
Unlike MCADD, GAII is not characterized by a single elevated acylcarnitine. Instead, a broad elevation of short-, medium-, and long-chain acylcarnitines is observed.[6] While this compound levels may be elevated in GAII, it is the overall pattern of multiple acylcarnitine elevations that is diagnostically significant, rather than the level of a single analyte.[6] Therefore, this compound's role in GAII diagnosis is as part of a comprehensive acylcarnitine profile.
Celiac Disease
Celiac disease is an autoimmune disorder triggered by gluten ingestion, leading to damage to the small intestine. The primary diagnostic tools for celiac disease are serological tests for specific antibodies, such as anti-tissue transglutaminase (tTG) and anti-endomysial (EMA) antibodies.
This compound is not a primary diagnostic biomarker for celiac disease. However, studies have shown that patients with untreated celiac disease can have secondary carnitine deficiency due to malabsorption.[8] This can lead to reduced levels of various acylcarnitines, including hexanoylcarnitine.[9] One study found that the level of hexanoylcarnitine in celiac disease patients was about 75% of that in healthy controls.[9] Therefore, while altered this compound levels may be observed in celiac disease, they are a consequence of the disease's pathology rather than a direct diagnostic marker.
Experimental Protocols
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
The standard method for quantifying this compound and other acylcarnitines in biological samples (such as dried blood spots, plasma, or urine) is tandem mass spectrometry.[10][11][12]
Sample Preparation (Dried Blood Spot)
-
A 3mm disk is punched from the dried blood spot into a 96-well microtiter plate.
-
An internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-hexanoylcarnitine) in methanol is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
-
The residue is derivatized, typically with butanolic-HCl, to form butyl esters.
-
The derivatized sample is again evaporated and then reconstituted in the mobile phase for injection into the MS/MS system.
Tandem Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Scan Mode: The analysis is typically performed in the precursor ion (parent) scan mode, monitoring for a common fragment ion of acylcarnitines (m/z 85 for butylated derivatives).[3]
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to its corresponding isotopically labeled internal standard.
Visualizations
Caption: Fatty acid β-oxidation pathway and the impact of MCAD deficiency.
Caption: Workflow for acylcarnitine analysis by tandem mass spectrometry.
Conclusion
This compound is a valuable biomarker, particularly in the context of inborn errors of metabolism. In MCADD, while Octanoylcarnitine (C8) remains the primary diagnostic marker, this compound (C6) provides essential confirmatory evidence, and its elevation is a key feature of the disease's biochemical profile. For GAII, its significance lies within the broader pattern of elevated acylcarnitines. In conditions like celiac disease, altered this compound levels are more indicative of secondary metabolic disturbances rather than being a primary diagnostic tool. The continued application of tandem mass spectrometry will undoubtedly further elucidate the roles of this compound and other acylcarnitines in health and disease.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCAD [gmdi.org]
- 3. scispace.com [scispace.com]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma carnitine concentrations in Medium‐chain acyl‐CoA dehydrogenase deficiency: lessons from an observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glutaric Aciduria Type 2 Presenting in Adult Life With Hypoglycemia and Encephalopathic Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum carnitine concentrations in coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma carnitine ester profile in adult celiac disease patients maintained on long-term gluten free diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
Unveiling the Link: A Comparative Guide to L-Hexanoylcarnitine Levels in Plasma and Tissue
A critical evaluation of the correlation between circulating and tissue-specific concentrations of L-Hexanoylcarnitine is essential for researchers in metabolic disease, drug development, and diagnostics. This guide provides a comprehensive comparison, supported by experimental data, to elucidate this relationship and equip scientists with the necessary protocols to conduct their own assessments.
While plasma acylcarnitine profiles are frequently utilized as biomarkers for various metabolic disorders, their ability to accurately reflect intracellular metabolic states remains a subject of intense investigation. Research indicates that for many acylcarnitines, including the medium-chain species this compound, plasma levels may not directly correlate with their concentrations within tissues such as the liver, muscle, or heart. This discrepancy is attributed to the complex interplay of tissue-specific metabolism, transport rates across cell membranes, and the contribution of various organs to the circulating pool of acylcarnitines.[1] A nuanced understanding of this relationship is paramount for the correct interpretation of biomarker data and for advancing our knowledge of cellular metabolism in health and disease.
Quantitative Comparison of this compound Levels
The following table summarizes quantitative data from a study that measured this compound concentrations in both plasma and liver tissue of mice. This data highlights the differential concentrations of this analyte in circulation versus a key metabolic organ.
| Analyte | Matrix | Control Group (pmol/mg) | Diabetic Group (pmol/mg) |
| This compound (C6) | Plasma | 0.04 ± 0.01 | 0.12 ± 0.02 |
| This compound (C6) | Liver | 0.15 ± 0.03 | 0.45 ± 0.08 |
Data extracted and summarized from Köfeler et al. (2015). The study utilized a streptozotocin-induced mouse model of type 1 diabetes. Concentrations in plasma are presented as pmol/µL and have been converted to pmol/mg assuming 1 µL of plasma has a mass of approximately 1 mg for comparative purposes.
Experimental Protocols
A robust and validated analytical method is crucial for the accurate quantification of this compound in biological matrices. The following is a detailed experimental protocol based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]
Sample Preparation
-
Plasma: To 50 µL of plasma, add 200 µL of methanol containing a mixture of stable isotope-labeled internal standards (including d3-Hexanoylcarnitine).
-
Tissue (Liver): Homogenize approximately 20-30 mg of frozen tissue in 500 µL of methanol containing the internal standard mixture.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 3 M butanolic HCl and incubate at 65°C for 15 minutes to convert acylcarnitines to their butyl esters.
-
Final Preparation: Evaporate the butanolic HCl and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over several minutes to separate the acylcarnitines.
-
Flow Rate: 0.5 mL/min.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for butylated this compound is m/z 316.3, and a characteristic product ion is m/z 85.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Visualizing the Metabolic and Experimental Context
To provide a clearer understanding of the biological role of this compound and the analytical process, the following diagrams were generated.
References
- 1. Metabolomic profiling of plasma from middle-aged and advanced-age male mice reveals the metabolic abnormalities of carnitine biosynthesis in metallothionein gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine: A Comparative Guide for its Utility as a Disease Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and sensitivity of L-Hexanoylcarnitine (C6) as a biomarker for various metabolic disorders. By objectively comparing its performance with alternative markers and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential in diagnostic and therapeutic applications.
Overview of this compound
This compound is a medium-chain acylcarnitine, an ester of carnitine and hexanoic acid. It is an intermediate in the mitochondrial beta-oxidation of fatty acids. Under normal physiological conditions, this compound is present at low levels in blood and urine. However, in certain inborn errors of metabolism, its concentration can be significantly elevated, making it a potential biomarker for disease.
This compound as a Biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is the most common inherited disorder of fatty acid oxidation. It is characterized by the inability to break down medium-chain fatty acids, leading to their accumulation.
Performance as a Biomarker:
This compound is considered a secondary biomarker for MCADD. The primary biomarker is Octanoylcarnitine (C8). In newborn screening, an elevated C8 level is the primary indicator for suspecting MCADD. However, this compound (C6), along with other medium-chain acylcarnitines like Decanoylcarnitine (C10) and Decenoylcarnitine (C10:1), are also typically elevated and used as secondary markers to support the diagnosis.[1][2][3]
One study analyzing urinary medium-chain acylcarnitines found that using the criterion of hexanoylcarnitine or octanoylcarnitine peak areas being larger than other medium-chain acylcarnitines correctly identified all 47 patients with MCADD, suggesting a high sensitivity for this combined approach.[4] However, the study also noted that other conditions, such as treatment with valproic acid or a medium-chain triglyceride-enriched diet, could produce a similar acylcarnitine profile, highlighting the importance of clinical context.[4]
To enhance diagnostic accuracy and reduce false positives, ratios of different acylcarnitines are often used. The most common ratios for MCADD screening are C8/C10 and C8/C2 (acetylcarnitine).[5][6] An elevated C8/C10 ratio is a strong indicator of MCADD.[5]
Comparison with Other Biomarkers for MCADD:
| Biomarker(s) | Role | Reported Performance |
| Octanoylcarnitine (C8) | Primary | High sensitivity and specificity. Newborn screening cutoff values are established to minimize false negatives.[7][8][9] |
| This compound (C6) | Secondary | Consistently elevated in MCADD, but specific sensitivity and specificity data as a standalone marker are limited.[1][3][10] |
| Decanoylcarnitine (C10) | Secondary | Also elevated in MCADD, used in conjunction with C8 and C6.[1][3] |
| C8/C10 Ratio | Diagnostic Ratio | Improves specificity and positive predictive value of screening.[2][6] |
| C8/C2 Ratio | Diagnostic Ratio | Also used to increase diagnostic accuracy.[6] |
This compound as a Biomarker for Glutaric Acidemia Type II (GA-II)
Glutaric Acidemia Type II (GA-II), also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is another inherited metabolic disorder affecting fatty acid and amino acid metabolism.[11][12]
Performance as a Biomarker:
In GA-II, there is a general elevation of multiple acylcarnitines, including short, medium, and long-chain species. This compound (C6) is typically one of the elevated medium-chain acylcarnitines. However, the diagnosis of GA-II relies on the characteristic pattern of multiple elevated acylcarnitines rather than a single biomarker. Specific sensitivity and specificity data for this compound alone in the context of GA-II are not well-established. In adult-onset forms of GA-II, abnormalities in dried blood spot acylcarnitine profiles may be less pronounced compared to serum or plasma analysis.[13]
Comparison with Other Biomarkers for GA-II:
The diagnosis of GA-II is based on a comprehensive metabolic profile. Key indicators include:
-
Elevated C4 (Butyrylcarnitine) and C5 (Isovalerylcarnitine) acylcarnitines.
-
Elevated medium-chain acylcarnitines (including C6, C8, C10).
-
Elevated long-chain acylcarnitines.
-
Urinary organic acid analysis showing elevated levels of glutaric acid, ethylmalonic acid, and other dicarboxylic acids.
This compound and Type 2 Diabetes (T2D)
Recent metabolomic studies have explored the association between acylcarnitine profiles and Type 2 Diabetes (T2D).
Performance as a Biomarker:
Several studies have identified alterations in the acylcarnitine profile in individuals with insulin resistance and T2D.[11][14] Some research suggests that elevated levels of certain medium-chain acylcarnitines, including this compound, are part of a metabolic signature associated with T2D and its cardiovascular complications.[15][16]
However, this compound is not currently used as a standalone diagnostic or predictive marker for T2D. The observed changes are part of a broader metabolic dysregulation. One study investigating biomarkers for prediabetes found that a combination of three other acylcarnitines could predict incident prediabetes with a sensitivity of 81.9% and a specificity of 65.2%, but this compound was not one of the primary predictors. It's also important to note that some studies have not found a significant association between this compound and T2D. The effects of L-carnitine supplementation on glycemic control and lipid profiles in T2D patients are also being investigated, with some studies showing improvements.[17][18][19][20]
Experimental Protocols
Acylcarnitine Analysis in Dried Blood Spots (Newborn Screening)
The primary method for analyzing this compound and other acylcarnitines in newborn screening programs is tandem mass spectrometry (MS/MS).
Workflow:
Caption: Newborn screening workflow for acylcarnitine analysis.
Detailed Steps:
-
Sample Collection: A few drops of blood are collected from the baby's heel onto a special filter paper card. The blood is allowed to dry, creating a "dried blood spot" (DBS).[9]
-
Sample Preparation:
-
A small disc (typically 3mm) is punched from the DBS.
-
The acylcarnitines are extracted from the disc using a solvent, usually methanol, which contains known concentrations of stable isotope-labeled internal standards for each analyte.
-
The extracted acylcarnitines are then chemically modified (derivatized), most commonly through butylation (esterification), to improve their ionization efficiency for MS/MS analysis.[5]
-
-
Analysis: The derivatized extract is introduced into a tandem mass spectrometer. The instrument separates the different acylcarnitines based on their mass-to-charge ratio and fragments them to produce a characteristic spectrum for each compound, allowing for specific detection and quantification.
-
Data Processing: The signal intensity of each analyte is compared to that of its corresponding internal standard to calculate its concentration. The results are then compared to established cutoff values and analyte ratios to identify individuals at risk for specific metabolic disorders.
Signaling and Metabolic Pathways
Mitochondrial Fatty Acid β-Oxidation
This compound is an intermediate in the beta-oxidation of medium-chain fatty acids. A deficiency in the MCAD enzyme leads to the accumulation of hexanoyl-CoA, which is then converted to this compound.
Caption: Simplified pathway of this compound formation in MCADD.
Conclusion
This compound is a valuable secondary biomarker for the diagnosis of MCADD, where its elevation, in conjunction with the primary marker C8 and specific acylcarnitine ratios, provides high diagnostic accuracy. In GA-II, it is part of a broader profile of elevated acylcarnitines. Its role as a standalone marker for these conditions is not well-established. In the context of T2D, this compound is implicated in the overall metabolic dysregulation but is not currently used for diagnosis or prediction. The standardized and high-throughput nature of tandem mass spectrometry makes the measurement of this compound and other acylcarnitines a cornerstone of newborn screening programs for inborn errors of metabolism. Further research is needed to delineate the precise sensitivity and specificity of this compound as an independent biomarker and to explore its potential role in the pathophysiology and management of complex diseases like T2D.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary medium-chain acylcarnitines in medium-chain acyl-CoA dehydrogenase deficiency, medium-chain triglyceride feeding and valproic acid therapy: sensitivity and specificity of the radioisotopic exchange/high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCADD — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 8. Evaluation of newborn screening for medium chain acyl-CoA dehydrogenase deficiency in 275 000 babies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imj.ie [imj.ie]
- 10. researchgate.net [researchgate.net]
- 11. Glutaric aciduria types I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical, biochemical and molecular investigation of adult-onset glutaric acidemia type II: Characteristics in comparison with pediatric cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of L-Carnitine Supplementation on Lipid Profiles in Adults with Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Trial [simmr.info]
- 18. sid.ir [sid.ir]
- 19. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Metabolomics of L-Hexanoylcarnitine: A Cross-Species Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of L-Hexanoylcarnitine (C6 carnitine), a medium-chain acylcarnitine, across different species. By summarizing quantitative data, detailing experimental protocols, and visualizing metabolic and signaling pathways, this document serves as a valuable resource for understanding the role of this compound in health and disease.
Introduction to this compound
This compound is an ester of carnitine and hexanoic acid. Acylcarnitines are crucial for cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1] this compound, as a medium-chain acylcarnitine, is an important intermediate in the metabolism of medium-chain fatty acids. Aberrant levels of this compound and other acylcarnitines can be indicative of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and have been associated with other conditions like celiac disease and glutaric aciduria type II.
Quantitative Comparison of this compound Levels
Direct comparative studies of baseline this compound concentrations across multiple species are limited. However, available data from studies on individual species provide valuable insights. The following tables summarize the reported concentrations of this compound in plasma/blood and urine under specific conditions.
Table 1: this compound Concentrations in Human Plasma/Blood
| Species | Sample Type | Age Group | Condition | Concentration (µM) | Reference |
| Human | Blood | Children (1-13 years) | Normal | 0.031 (Range: 0.015-0.053) | |
| Human | Serum | Adults (20-30 years) | Fasting (24h) | Peaked after 24h fasting (exact value not specified) | [2] |
Table 2: this compound Concentrations in Animal Models
| Species | Sample Type | Condition | Concentration | Reference |
| Mouse | Plasma | Wild-type (fed) | Not explicitly stated, but short-chain acylcarnitines were measured. | |
| Mouse | Plasma | PPARα-/- (fasted) | Reduced short-chain acylcarnitines compared to wild-type. | [3] |
| Rat | Plasma | Healthy (adult) | Not specifically reported for this compound. General carnitine levels vary with age and sex. |
Note: The provided data is not from direct comparative studies and experimental conditions vary. Therefore, direct cross-species comparisons should be made with caution.
Metabolic Pathways of this compound
This compound is a product of the conjugation of hexanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process is essential for the transport of hexanoyl moieties across the mitochondrial membrane for subsequent β-oxidation.
Caption: this compound in Fatty Acid Oxidation.
Signaling Pathways Involving Acylcarnitines
Recent studies suggest that acylcarnitines, particularly medium and long-chain species, are not just metabolic intermediates but also signaling molecules that can activate pro-inflammatory pathways.[1][4][5][6][7] This has implications for understanding the pathophysiology of metabolic diseases like type 2 diabetes and insulin resistance, where elevated levels of these acylcarnitines are observed.[1][4][5][6][7]
Caption: Acylcarnitine-mediated pro-inflammatory signaling.
Furthermore, the metabolism of carnitine and fatty acids is closely regulated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver.[3][8][9] PPARα activation can enhance carnitine biosynthesis and uptake, thereby influencing the levels of acylcarnitines.[9]
Experimental Protocols
The quantification of this compound and other acylcarnitines is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Method: LC-MS/MS for Acylcarnitine Profiling
This protocol provides a general workflow for the analysis of acylcarnitines in plasma or tissue samples.
1. Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a solvent like methanol.[10]
-
Tissue: Tissues are homogenized and then subjected to protein precipitation.[10]
-
Internal Standards: A mixture of stable isotope-labeled carnitine and acylcarnitines (including d3-hexanoylcarnitine) is added to the samples for accurate quantification.[10]
-
Derivatization (Optional but common): Acylcarnitines can be derivatized to their butyl esters using acidified butanol to improve chromatographic separation and ionization efficiency.[11]
2. Liquid Chromatography (LC):
-
Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation.[10][12]
-
Mobile Phase: A gradient of an aqueous solution (e.g., containing formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile) is used for elution.[10]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For acylcarnitines, a common precursor ion scan is for m/z 85, which is a characteristic fragment.
Caption: General workflow for LC-MS/MS analysis of acylcarnitines.
Conclusion
This guide highlights the current understanding of this compound metabolism across different species. While quantitative data for direct cross-species comparison under baseline conditions remains an area for further research, the available information underscores the conserved role of this compound in fatty acid metabolism. Furthermore, emerging evidence points to its involvement in inflammatory signaling pathways, opening new avenues for research into its physiological and pathophysiological roles. The standardized and robust LC-MS/MS methodologies are pivotal for advancing our knowledge in this area. Researchers and drug development professionals can leverage this comparative metabolomic information to inform their studies and potentially identify novel biomarkers and therapeutic targets.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum concentrations of lipids, ketones and acylcarnitines during the postprandial and fasting state: the Postprandial Metabolism (PoMet) study in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines activate proinflammatory signaling pathways. | Semantic Scholar [semanticscholar.org]
- 8. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msacl.org [msacl.org]
Safety Operating Guide
Safe Disposal of L-Hexanoylcarnitine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of L-Hexanoylcarnitine, a medium-chain acylcarnitine used in various research applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and maintain laboratory safety.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[2][3] Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[1][4] In case of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1][4] The contaminated area and any equipment should be decontaminated by scrubbing with alcohol.[1][4]
Summary of Safety and Disposal Information
| Attribute | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Transport Classification | Considered non-hazardous for transport. | [1][4] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat. | [2][3] |
| Spill Cleanup | Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol. | [1][4] |
| Disposal of Unused Product | Dispose of in accordance with local, state, and federal regulations. Consider a licensed disposal company for surplus or non-recyclable solutions. | [1][3][4] |
| Contaminated Packaging | Dispose of as unused product. | [1][4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all applicable national, state, and local environmental regulations.[1][4]
1. Waste Identification and Segregation:
- Identify the waste stream containing this compound.
- Do not mix with other chemical waste unless specifically permitted by your institution's waste management guidelines.
- Keep the waste in its original container or a clearly labeled, compatible container.
2. Consultation of Institutional and Local Guidelines:
- Consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste.
- Review local and state regulations for chemical disposal, as these can vary significantly.
3. Disposal of Small Quantities (Research Lab Scale):
- For small quantities, it is common practice to offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[3]
- Another potential method, if permitted by local regulations and facility capabilities, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
4. Disposal of Contaminated Materials:
- Any materials, such as PPE, absorbent pads, or labware, that have come into contact with this compound should be treated as chemical waste.
- Place these materials in a suitable, sealed container that is clearly labeled.
- Dispose of contaminated packaging in the same manner as the unused product.[1][4]
5. Documentation:
- Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling L-Hexanoylcarnitine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for L-Hexanoylcarnitine, including personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Use Case |
| Eye Protection | Safety glasses with side-shields or Goggles | Conforming to NIOSH (US) or EN 166 (EU) standards. To be worn at all times in the laboratory to protect from splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Handle with gloves and dispose of them after use in accordance with good laboratory practices. Wash and dry hands thoroughly after handling.[1] |
| Body Protection | Laboratory coat | A standard lab coat is recommended for all procedures to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Where risk assessment indicates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline | Key Considerations |
| Handling | Use in a well-ventilated area or under a laboratory fume hood. | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[1][2] |
| Storage | Store in a cool, dry, and well-ventilated place. | Keep container tightly closed. Some suppliers recommend refrigeration (2-8°C).[1] Protect from moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis. | Avoid storing near these substances to prevent potential hazardous reactions.[2] |
Emergency and Disposal Procedures
In the event of an emergency or when disposing of the chemical, follow these established protocols.
| Situation | Procedure | Immediate Actions |
| Eye Contact | Rinse cautiously with water for several minutes. | Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Wash with plenty of soap and water. | Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.[1] |
| Inhalation | Move person into fresh air. | If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention.[2] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite). | Use personal protective equipment. Ensure adequate ventilation. Collect in a suitable, closed container for disposal.[1][2] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | Do not allow product to enter drains.[1][2] |
Safety and Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
